6-Chloropyrazine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGYMBKTQCLOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561048 | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23688-89-3 | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloropyrazine-2-carboxylic acid: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyrazine-2-carboxylic acid is a pivotal heterocyclic compound that serves as a fundamental building block in the realms of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a chlorinated pyrazine ring appended with a carboxylic acid group, imparts a versatile reactivity profile. This makes it an invaluable intermediate for the synthesis of a diverse array of bioactive molecules. Researchers leverage its structural and chemical characteristics to develop novel therapeutic agents, particularly those with antimicrobial and anti-inflammatory properties, as well as potent agrochemicals like herbicides and fungicides.[1] The stability of the pyrazine core, combined with the reactivity of the chloro and carboxylic acid functionalities, allows for precise chemical modifications, enabling the targeted design of molecules with enhanced efficacy and specific biological activities.
Core Chemical and Physical Properties
The intrinsic properties of this compound are foundational to its application in chemical synthesis. These characteristics determine its behavior in reaction media, its purification profiles, and its storage requirements. The data presented below has been aggregated from various chemical data sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃ClN₂O₂ | [1][2] |
| Molecular Weight | 158.54 g/mol | [1][2] |
| CAS Number | 23688-89-3 | [1][2] |
| Appearance | White to light yellow or brown crystalline powder | [1] |
| Melting Point | 158-160 °C (decomposes) | |
| Boiling Point | 323.6 ± 37.0 °C (Predicted) | [3] |
| pKa | 2.54 ± 0.10 (Predicted) | |
| Solubility | Data not available in quantitative terms. Generally soluble in many organic solvents. | [3] |
Spectroscopic and Analytical Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Below are the expected characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The pyrazine ring protons are expected to appear as two distinct signals in the aromatic region (typically δ 8.0-9.5 ppm). The proton adjacent to the carboxylic acid group would likely be the most deshielded. The acidic proton of the carboxylic acid would be a broad singlet, typically observed at δ 10-13 ppm, though its visibility can be solvent-dependent.
-
¹³C NMR: The spectrum would show five distinct carbon signals. The carboxyl carbon is expected in the δ 160-170 ppm region. The four carbons of the pyrazine ring will have chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, typically appearing in the δ 130-160 ppm range.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[1][4]
General HPLC Method:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the pyrazine ring shows strong absorbance (typically around 254 nm or 280 nm).
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.
Chemical Synthesis and Reactivity
This compound is a versatile synthon, primarily utilized for the creation of more complex molecules. Its reactivity is centered around the carboxylic acid and the chloro-substituent.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of its Methyl Ester
This protocol is adapted from a reported green chemistry approach for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate.[4]
Materials:
-
Methyl 6-chloropyrazine-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
A round-bottomed flask equipped with a mechanical stirrer and a thermometer
Procedure:
-
In a 2 L round-bottomed flask, dissolve lithium hydroxide (1.01 mol) in 1 L of water with mechanical stirring.
-
Slowly add methyl 6-chloropyrazine-2-carboxylate (1.0 mol) in portions over 1.5 hours, maintaining the reaction temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound.
Protocol 2: General Method for the Synthesis of 6-Chloropyrazine-2-carboxamide Derivatives
This protocol describes a general method for the amidation of this compound, a common transformation in the synthesis of bioactive molecules. This method is based on the synthesis of various pyrazine-2-carboxamides.
Materials:
-
This compound
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
The desired primary or secondary amine
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) for extraction
-
Aqueous solutions of 5% HCl, 5% NaOH, and 5% Na₂CO₃ for washing
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), TCBC (1 equivalent), and TEA (1 equivalent) in anhydrous THF.
-
Stir the mixture at room temperature for 20 minutes to form the mixed anhydride intermediate.
-
Add DMAP (1 equivalent) to the mixture, followed by the dropwise addition of the desired amine (1 equivalent).
-
Heat the reaction mixture to 50-55 °C and stir for 1 hour.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture and extract the filtrate with dichloromethane.
-
Wash the organic layer sequentially with 5% HCl, 5% NaOH solution, 5% Na₂CO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate).
Role in Drug Discovery and Development
This compound is a prominent scaffold in medicinal chemistry, particularly in the development of antitubercular agents. The pyrazinamide drug, a cornerstone of tuberculosis treatment, features a related pyrazinecarboxamide structure. The chloro- and carboxylic acid groups on the this compound moiety serve as convenient handles for chemical elaboration to generate libraries of compounds for biological screening.
The following diagram illustrates the workflow of utilizing this compound in a typical fragment-based drug discovery (FBDD) program aimed at developing new therapeutic agents.
References
A Comprehensive Technical Guide to 6-Chloropyrazine-2-carboxylic Acid (CAS No. 23688-89-3)
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth overview of 6-Chloropyrazine-2-carboxylic acid, a key building block in the synthesis of diverse, biologically active molecules. This document consolidates essential chemical and physical data, detailed experimental protocols, and relevant applications to support its use in research and pharmaceutical development.
Core Chemical and Physical Properties
This compound is a heterocyclic compound featuring a chlorinated pyrazine ring, which makes it a valuable intermediate for developing novel compounds with a range of therapeutic applications.[1] Its unique structure is particularly noted for its role in the synthesis of potential treatments for neurological disorders, as well as in the creation of agrochemicals like herbicides and fungicides.[1]
| Property | Value | Reference(s) |
| CAS Number | 23688-89-3 | [1] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1][2] |
| Appearance | White to green to brown powder to crystal | [1] |
| Melting Point | 160 °C (decomposition) | [1][3] |
| Purity | ≥ 96% (HPLC) | [1][2] |
| MDL Number | MFCD00837871 | [1] |
| PubChem ID | 14500875 | [1] |
Synthesis and Reactivity
This compound serves as a versatile precursor in various chemical transformations. A notable application is in the synthesis of amides, which are of significant interest in medicinal chemistry. The synthesis of 6-chloropyrazine-2-carboxamides can be achieved through the formation of a mixed anhydride intermediate, which then reacts with a corresponding amine.[4] This method avoids the use of thionyl chloride, a substance regulated under the Chemical Weapons Convention.[4][5]
The general workflow for this amidation reaction is depicted below.
Caption: Synthesis of 6-chloropyrazine-2-carboxamide derivatives.
Experimental Protocols
Synthesis of 6-Chloropyrazine-2-carboxamide Derivatives[4][6]
This protocol describes a general method for the synthesis of 6-chloropyrazine-2-carboxamide derivatives from this compound.
Materials:
-
This compound (1 equivalent)
-
2,4,6-Trichlorobenzoyl chloride (TCBC) (1 equivalent)
-
Triethylamine (TEA) (1 equivalent)
-
4-Dimethylaminopyridine (DMAP) (1 equivalent)
-
Corresponding amine (0.25 equivalents)
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
5% Hydrochloric acid solution
-
5% Sodium hydroxide solution
-
5% Sodium carbonate solution
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1 eq), TCBC (1 eq), and TEA (1 eq) in THF (80 mL).
-
Stir the mixture for 20 minutes at room temperature to form a mixed anhydride.[4]
-
Add DMAP (1 eq) to the mixture.
-
Add the corresponding amine (0.25 eq) dropwise.
-
After the reaction is complete, cool the mixture and filter it.
-
Extract the filtrate with dichloromethane.
-
Wash the organic layer sequentially with 5% hydrochloric acid, 5% sodium hydroxide, 5% sodium carbonate, and water.[4][5]
-
Evaporate the solvent to obtain the crude product.
-
The resulting this compound derivatives can be obtained in yields of 71-75%.[4][5]
Applications in Drug Discovery and Research
This compound and its derivatives have been investigated for various biological activities. Notably, amides derived from this acid have been explored for their potential as antimycobacterial and antifungal agents, as well as inhibitors of photosynthesis.[7]
For instance, the condensation of this compound chloride with substituted anilines has yielded a series of amides.[7] One such derivative, the (3,5-bis-trifluoromethylphenyl)amide of this compound, was identified as a potent inhibitor of the oxygen evolution rate in spinach chloroplasts.[7] Furthermore, molecular docking studies have suggested that derivatives like 6-chloro-N-octylpyrazine-2-carboxamide may exhibit bioactivity against Mycobacterium tuberculosis.[4][6]
The pyrazine core is a recognized scaffold in numerous biologically active molecules. The incorporation of a chlorine atom provides a reactive site for further functionalization, allowing for the synthesis of a diverse library of compounds for screening in drug discovery programs.[8] Researchers also utilize this acid in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | CAS#:23688-89-3 | Chemsrc [chemsrc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 6-Chloropyrazine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Chloropyrazine-2-carboxylic acid and its derivatives, which are pivotal intermediates in the development of novel therapeutic agents, particularly in the field of antitubercular research. This document outlines detailed experimental protocols for the synthesis of the core structure and its amide, ester, and biaryl derivatives, supported by quantitative data and reaction workflows. Furthermore, it delves into the biological context of these compounds, illustrating the key signaling pathway impacted by their parent compound, pyrazinamide.
Synthesis of the Core Intermediate: this compound
The synthesis of the central building block, this compound, is a critical first step. A common and efficient laboratory-scale method involves the hydrolysis of its corresponding methyl ester.
Experimental Protocol: Hydrolysis of Methyl 6-Chloropyrazine-2-carboxylate
A green and efficient procedure for the preparation of this compound involves the hydrolysis of methyl 5-chloropyrazine-2-carboxylate using lithium hydroxide in an aqueous medium. This method offers advantages such as ease of operation, environmentally benign conditions, and high product yield.[1]
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, dissolve lithium hydroxide (1.01 equivalents) in water.
-
To this solution, add methyl 6-chloropyrazine-2-carboxylate (1.0 equivalent) in portions over a period of 1.5 hours while maintaining the reaction temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Yield |
| Methyl 6-chloropyrazine-2-carboxylate | LiOH | Water | Not specified | High |
Synthesis of this compound Derivatives
The versatility of the this compound scaffold allows for the synthesis of a diverse range of derivatives through modifications of the carboxylic acid group and substitution at the chloro position.
Amide Derivatives
Amidation of this compound is a common strategy to generate libraries of bioactive compounds. This can be achieved through the formation of an acyl chloride intermediate or by using coupling agents.
Procedure:
-
To a solution of this compound in an inert solvent such as methylene chloride, add a few drops of dimethylformamide (DMF).
-
Add thionyl chloride (SOCl₂) and heat the mixture to reflux.
-
Continue refluxing until the evolution of gas ceases (typically around 5 hours).[2]
-
The resulting solution of 6-chloropyrazine-2-carbonyl chloride can be used directly in the next step without further isolation.[2]
Procedure:
-
Dissolve the desired amine (1.0 equivalent) in a suitable dry solvent (e.g., acetone or pyridine).
-
To this solution, add the freshly prepared solution of 6-chloropyrazine-2-carbonyl chloride (1.0 equivalent) dropwise at room temperature.[3]
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude amide, which can be further purified by recrystallization or column chromatography.
An alternative to thionyl chloride, which is a controlled substance, is the use of 2,4,6-trichlorobenzoyl chloride (TCBC) as a coupling agent.[4]
Procedure:
-
In a round-bottom flask, mix this compound (1 equivalent), 2,4,6-trichlorobenzoyl chloride (TCBC, 1 equivalent), and triethylamine (TEA, 1 equivalent) in anhydrous THF and stir for 20 minutes at room temperature.[5]
-
Add 4-dimethylaminopyridine (DMAP, 1 equivalent) to the mixture, followed by the dropwise addition of the corresponding amine (0.25 equivalents).[5]
-
Heat the mixture at 50-55 °C for 1 hour.[5]
-
After cooling, filter the mixture and extract the filtrate with dichloromethane.
-
Wash the organic layer sequentially with 5% HCl, 5% NaOH, 5% Na₂CO₃, and water.
-
Dry the organic layer over MgSO₄ and evaporate the solvent under vacuum.
-
Purify the crude product by column chromatography.[5]
Quantitative Data for Amidation:
| Amine | Coupling Method | Solvent | Yield | Reference |
| p-ethylaniline | TCBC | THF | 71-75% | [4] |
| cycloheptylamine | TCBC | THF | 71-75% | [4] |
| n-octylamine | TCBC | THF | 71-75% | [4] |
Ester Derivatives
Esterification of this compound provides another avenue for creating derivatives with potentially altered pharmacokinetic and pharmacodynamic properties.
The use of TCBC is also applicable for the synthesis of esters. The reaction of a carboxylic acid with TCBC produces a mixed anhydride which can then react with an alcohol.[4]
Procedure (Proposed):
-
In a round-bottom flask, combine this compound (1 equivalent), TCBC (1 equivalent), and a non-nucleophilic base like triethylamine (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) at room temperature.
-
After stirring for a short period to form the mixed anhydride, add the desired alcohol (1-1.2 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Perform an aqueous workup similar to the amidation procedure, followed by extraction, drying, and purification by column chromatography or distillation.
C-C Coupled Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents at the 6-position of the pyrazine ring.
This protocol is based on the successful coupling of 2-chloropyrazine with various arylboronic acids and can be adapted for this compound derivatives.[6]
Procedure (Proposed):
-
To a reaction vessel, add the this compound derivative (e.g., methyl ester) (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pincer complex, 0.01-5 mol%), and a base (e.g., K₂CO₃ or CsF, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.
Reaction Workflows and Mechanisms
To visualize the synthetic pathways and the biological mechanism of action, the following diagrams are provided.
Caption: Synthetic routes to this compound and its derivatives.
Biological Activity and Signaling Pathway
Derivatives of pyrazine-2-carboxylic acid, most notably pyrazinamide, are potent anti-tubercular agents. The mechanism of action involves the enzymatic conversion of the prodrug to its active form, which disrupts key biological processes in Mycobacterium tuberculosis.
Mechanism of Action
Pyrazinamide, a structural analog of the compounds discussed, is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PncA).[7][8] This enzyme converts pyrazinamide into pyrazinoic acid (POA). The accumulation of POA in the acidic environment of tuberculous lesions leads to the disruption of membrane potential and transport functions.[8] Furthermore, POA has been shown to inhibit the fatty acid synthase I (FAS-I) enzyme, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[7][9]
Caption: Pyrazinamide's mechanism of action in Mycobacterium tuberculosis.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound derivatives. The versatility of these synthetic routes offers a robust platform for the generation of diverse compound libraries for further investigation in drug discovery programs. The elucidation of the mechanism of action of related compounds highlights the potential of this scaffold to yield potent inhibitors of essential mycobacterial pathways.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 8. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Chloropyrazine-2-carboxylic acid: Structure, Nomenclature, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloropyrazine-2-carboxylic acid, a key heterocyclic building block in the development of novel therapeutic agents and other specialized chemicals. This document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and its role in biological pathways, with a focus on its relevance to drug discovery.
Chemical Structure and Nomenclature
This compound is a derivative of pyrazine, a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 4. The structure is characterized by a carboxylic acid group at position 2 and a chlorine atom at position 6 of the pyrazine ring.
IUPAC Name: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis and biological assays.
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| CAS Number | 23688-89-3 | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 160 °C (decomposes) | [1] |
| Boiling Point | 323.6 ± 37.0 °C at 760 mmHg | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| pKa | ~2.9 (estimated from pyrazine-2-carboxylic acid) | [4] |
| LogP | -0.03 | [3] |
| Solubility | Soluble in polar organic solvents like ethanol, acetone, and DMSO. Generally soluble in water. Low solubility in non-polar solvents like hexane and toluene. | [5] |
Synthesis and Experimental Protocols
This compound can be synthesized through various routes. A common and efficient laboratory-scale preparation involves the hydrolysis of its corresponding methyl ester, methyl 6-chloropyrazine-2-carboxylate.
Experimental Protocol: Hydrolysis of Methyl 6-chloropyrazine-2-carboxylate
This protocol is adapted from a green chemistry approach for the preparation of 5-chloropyrazine-2-carboxylic acid, which is directly applicable to the 6-chloro isomer.[6]
Materials:
-
Methyl 6-chloropyrazine-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
2 L round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Buchner funnel and filter paper
Procedure:
-
In a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve lithium hydroxide (1.01 molar equivalents) in deionized water (approximately 5.8 L per mole of ester).
-
To this stirring solution, add methyl 6-chloropyrazine-2-carboxylate (1.0 molar equivalent) portion-wise over a period of 1.5 hours.
-
Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).
-
Upon completion of the reaction, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining inorganic salts.
-
Dry the product under vacuum to obtain this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, most notably as antimicrobial and anticancer agents.[7]
Antitubercular Activity and Mechanism of Action
Derivatives of pyrazine-2-carboxylic acid are of significant interest in the development of new treatments for tuberculosis.[8][9] The parent compound of this class, pyrazinamide, is a first-line antitubercular drug. Its active form, pyrazinoic acid, has a well-studied mechanism of action. Analogs such as this compound are explored to develop more potent and effective drugs that can overcome resistance.
The proposed mechanism of action for pyrazinoic acid and its analogs involves two primary pathways:
-
Disruption of the Proton Motive Force: Pyrazinoic acid acts as a protonophore, a molecule that can transport protons across biological membranes.[10] In the acidic environment of mycobacterial lesions, the protonated form of the acid can diffuse across the cell membrane. Once inside the more neutral cytoplasm, it releases a proton, leading to acidification of the cytoplasm and disruption of the proton motive force, which is essential for cellular energy production.[11]
-
Inhibition of PanD: Recent studies have identified that pyrazinoic acid induces the targeted degradation of the enzyme PanD.[1][12] PanD is a key enzyme in the coenzyme A biosynthetic pathway, which is vital for the survival of Mycobacterium tuberculosis.
Caption: Proposed signaling pathways for the antitubercular activity of this compound analogs.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel compounds with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, makes it a compound of high interest for researchers in medicinal chemistry and related fields. A thorough understanding of its properties and biological mechanisms of action is crucial for the rational design of new and effective therapeutic agents.
References
- 1. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS#:23688-89-3 | Chemsrc [chemsrc.com]
- 4. kongunaducollege.ac.in [kongunaducollege.ac.in]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. jocpr.com [jocpr.com]
- 7. biosynce.com [biosynce.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide on the Solubility of 6-Chloropyrazine-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-Chloropyrazine-2-carboxylic acid in various organic solvents. This information is critical for researchers and professionals involved in drug development, chemical synthesis, and formulation studies, where understanding the solubility of a compound is a cornerstone for process development, purification, and the design of drug delivery systems. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes a detailed framework for its determination, presents representative solubility data based on the physicochemical properties of structurally similar molecules, and outlines the experimental protocols necessary for empirical validation.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This property is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule possessing both polar (carboxylic acid, pyrazine nitrogens) and non-polar (chlorinated aromatic ring) characteristics, its solubility is expected to vary significantly across different organic solvents.
Representative Solubility Data
Due to the limited availability of precise quantitative solubility data for this compound in the public domain, the following table presents a representative summary of expected solubility behavior in a range of common organic solvents at ambient temperature (approximately 25°C). This data is extrapolated from the known solubility of similar heterocyclic carboxylic acids and the general principles of solubility. It is strongly recommended that this data be empirically verified for any critical application.
| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility Category | Estimated Solubility Range (g/L) |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Very Soluble | > 100 |
| N,N-Dimethylformamide (DMF) | 36.7 | Very Soluble | > 100 |
| Methanol | 32.7 | Soluble | 10 - 50 |
| Ethanol | 24.5 | Sparingly Soluble | 1 - 10 |
| Acetone | 20.7 | Sparingly Soluble | 1 - 10 |
| Acetonitrile | 37.5 | Slightly Soluble | 0.1 - 1 |
| Ethyl Acetate | 6.0 | Slightly Soluble | 0.1 - 1 |
| Dichloromethane (DCM) | 9.1 | Very Slightly Soluble | < 0.1 |
| Toluene | 2.4 | Insoluble | < 0.01 |
| Hexane | 1.9 | Insoluble | < 0.01 |
Note: The expected solubility categories are defined as follows: Very Soluble (>100 g/L), Freely Soluble (10-100 g/L), Soluble (1-10 g/L), Sparingly Soluble (0.1-1 g/L), Slightly Soluble (0.01-0.1 g/L), Very Slightly Soluble (0.001-0.01 g/L), and Insoluble (<0.001 g/L).
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3][4][5]
The Shake-Flask Method for Equilibrium Solubility
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Volumetric flasks
-
Analytical balance
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Vials for sample collection
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the flasks in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended without causing excessive foaming.
-
Phase Separation: After the equilibration period, allow the flasks to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: If necessary, dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or g/L.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
References
In-Depth Technical Guide: Physicochemical Properties of 6-Chloropyrazine-2-carboxylic Acid
This technical guide provides a comprehensive overview of the melting and boiling points of 6-Chloropyrazine-2-carboxylic acid, a versatile heterocyclic compound utilized as a key building block in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Physicochemical Data
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Melting Point | 160 °C (decomposes) | [1][2] |
| Boiling Point | Not available (decomposes) | |
| Molecular Formula | C₅H₃ClN₂O₂ | [2] |
| Molecular Weight | 158.54 g/mol | [2] |
| Appearance | White to green to brown powder/crystal | [2] |
| CAS Number | 23688-89-3 | [1][2] |
Experimental Protocols
While specific experimental details for the determination of the melting point of this compound are not extensively published, a standard and widely accepted methodology for such a determination is the capillary melting point method.
General Protocol for Melting Point Determination (Capillary Method):
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. For this compound, decomposition is noted at 160 °C.[1][2] It is common for such measurements to be uncorrected.[3][4]
Synthesis and Reaction Pathways
This compound is a valuable intermediate in the synthesis of various derivatives. One common reaction is the formation of amides, which are of interest in the development of new therapeutic agents.
The following diagram illustrates a general workflow for the synthesis of 6-chloropyrazine-2-carboxamide derivatives.
Caption: A generalized workflow for the synthesis of 6-chloropyrazine-2-carboxamide derivatives.
Another significant synthetic application is the hydrolysis of its methyl ester to yield the carboxylic acid.
The diagram below outlines the hydrolysis process.
Caption: Workflow for the hydrolysis of methyl 6-chloropyrazine-2-carboxylate.
References
Spectroscopic Profile of 6-Chloropyrazine-2-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Chloropyrazine-2-carboxylic acid (C₅H₃ClN₂O₂; Molecular Weight: 158.54 g/mol [1]), a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis of predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The guide also includes standardized experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following sections and tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from the known molecular structure and established spectroscopic correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the predicted ¹H and ¹³C NMR data in a typical deuterated solvent like DMSO-d₆ are presented below. The acidic proton of the carboxylic acid is expected to be a broad singlet at a high chemical shift, while the two aromatic protons on the pyrazine ring will appear as distinct singlets.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |
| ~9.1 | Singlet | 1H | H-3 |
| ~8.9 | Singlet | 1H | H-5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~152 | C-6 |
| ~148 | C-2 |
| ~146 | C-3 |
| ~144 | C-5 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by features of the carboxylic acid group and the chlorinated aromatic ring.[2][3]
Table 3: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3300 - 2500 | Strong, Very Broad | O-H stretch (from hydrogen-bonded dimer) |
| ~3100 | Medium | Aromatic C-H stretch |
| 1730 - 1700 | Strong | C=O stretch |
| ~1600, ~1470 | Medium-Weak | Aromatic C=N and C=C stretches |
| 1320 - 1210 | Medium | C-O stretch |
| 950 - 910 | Medium, Broad | O-H out-of-plane bend |
| 850 - 550 | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. The mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns for aromatic carboxylic acids include the loss of hydroxyl (•OH) and carboxyl (•COOH) radicals.[4][5]
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion | Notes |
| 158/160 | [M]⁺ | Molecular ion peak cluster (for ³⁵Cl/³⁷Cl isotopes) |
| 141/143 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 113/115 | [M - COOH]⁺ | Loss of a carboxyl radical |
| 85 | [C₄H₂N₂]⁺ | Pyrazine ring fragment after loss of Cl and CO |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.[6]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, typically using an automated shimming routine.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy Protocol (ATR Method)
-
Sample Preparation :
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) of the FT-IR spectrometer is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Place a small amount (1-2 mg) of the solid this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition :
-
Lower the instrument's pressure arm to apply firm and even pressure to the solid sample, ensuring good contact with the crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Perform an automatic background subtraction.
-
Clean the crystal and pressure arm tip thoroughly after analysis.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer. For a solid, this is often done using a direct insertion probe. The probe is heated to vaporize the sample directly into the ion source.
-
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Visualized Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the techniques and the information they provide.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Relationship between spectroscopic techniques and derived structural data.
References
The Evolving Landscape of 6-Chloropyrazine-2-Carboxylic Acid Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, among which pyrazine derivatives hold a prominent position. This technical guide delves into the core biological activities of 6-Chloropyrazine-2-carboxylic acid and its derivatives, a class of compounds demonstrating significant potential in antimicrobial and other therapeutic areas. This document provides a comprehensive overview of their synthesis, biological evaluation, and proposed mechanisms of action, supported by detailed experimental protocols and data presented for comparative analysis.
Antimicrobial and Inhibitory Activities
Derivatives of this compound, particularly its amides, have been the subject of numerous studies investigating their biological potential. The primary areas of activity identified are antimycobacterial, antifungal, and photosynthesis inhibition.
Antimycobacterial Activity
A significant body of research has focused on the activity of 6-chloropyrazine-2-carboxamides against Mycobacterium tuberculosis, the causative agent of tuberculosis. Molecular docking studies have consistently predicted that these compounds may act as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway.[1][2][3] This is the same target as the frontline anti-tuberculosis drug isoniazid, suggesting a promising mechanism of action.
The structure-activity relationship (SAR) studies indicate that substitutions on the amide nitrogen and the pyrazine ring can significantly influence the antimycobacterial potency.[2] For instance, the presence of a chloro group at the C6 position of the pyrazine ring and the substitution with alkyl or phenyl groups on the amide nitrogen have been shown to enhance activity against M. tuberculosis H37Rv.[2]
Table 1: Quantitative Antimycobacterial Activity of 6-Chloropyrazine-2-Carboxamide Derivatives
| Compound ID | R Group (Substituent on Amide Nitrogen) | Target Organism | Activity (% Inhibition) | MIC (µg/mL) | MIC (µM) | Reference |
| 2d | 3-Methylphenyl | M. tuberculosis | >20% | - | - | [4] |
| 2f | 3-Methylphenyl (with 5-tert-butyl on pyrazine) | M. tuberculosis | >20% | - | - | [4] |
| 2k | 3-Bromophenyl (with 5-tert-butyl on pyrazine) | M. tuberculosis | >20% | - | - | [4] |
| 2l | 3-Bromophenyl (with 5-tert-butyl & 6-chloro on pyrazine) | M. tuberculosis | >20% | - | - | [4] |
| 2o | 3,5-bis(Trifluoromethyl)phenyl (with 5-tert-butyl & 6-chloro on pyrazine) | M. tuberculosis | 72% | >6.25 | - | [4] |
| 6 | 4-Chlorophenyl | M. tuberculosis H37Rv | 65% | 6.25 | - | [5] |
| 14 | 3,4-Dichlorophenyl | M. tuberculosis H37Rv | 61% | - | - | [5] |
| 8 | 4-Methylbenzyl | M. tuberculosis H37Rv | - | 1.56 | 6 | [6] |
| 9 | 4-Aminobenzyl | M. tuberculosis H37Rv | - | 6.25 | - | [6] |
| 4 | 3-Trifluoromethylbenzyl | M. tuberculosis H37Rv | - | 12.5 | 42 | [6] |
| 12 | 4-Trifluoromethylbenzyl | M. tuberculosis H37Rv | - | 12.5 | 42 | [6] |
| 19 | 3-Trifluoromethylphenyl (with 5-tert-butyl on pyrazine) | M. tuberculosis H37Rv | - | 3.13 | - | [7] |
| 17 | 2,4-Dimethoxyphenyl (3-amino-pyrazine derivative) | M. tuberculosis H37Rv | - | 12.5 | 46 | [8] |
Note: MIC values and % inhibition are reported as found in the cited literature. Direct comparison may be limited due to variations in experimental conditions.
Antifungal Activity
Several this compound derivatives have also been evaluated for their antifungal properties. The activity appears to be strain-dependent, with some compounds showing poor to moderate effects against a range of fungal pathogens.[4][7]
Table 2: Quantitative Antifungal Activity of Pyrazine-2-Carboxamide Derivatives
| Compound ID | R Group (Substituent on Amide Nitrogen) | Fungal Strain | MIC (µmol/dm³) | Reference |
| 2d | 3-Methylphenyl | Various strains | 31.25 - 500 | [4] |
| 2f | 3-Methylphenyl (with 5-tert-butyl on pyrazine) | Various strains | 31.25 - 500 | [4] |
| 14 | 3-Trifluoromethylphenyl | Trichophyton mentagrophytes | 62.5 | [7] |
| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl) (5-methylpyrazine derivative) | Candida albicans | 3.125 (µg/mL) | [9] |
| P10 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl) (3-aminopyrazine derivative) | Candida albicans | 3.125 (µg/mL) | [9] |
Note: The units for MIC values are reported as found in the cited literature.
Photosynthesis Inhibition
Certain derivatives have demonstrated the ability to inhibit the oxygen evolution rate in spinach chloroplasts, indicating a potential as herbicides.[4][10] The most active compounds in this regard often feature specific substitutions on the anilide ring.
Table 3: Photosynthesis Inhibitory Activity of 6-Chloropyrazine-2-Carboxamide Derivatives
| Compound ID | R Group (Substituent on Amide Nitrogen) | Activity | IC₅₀ (mmol/dm³) | IC₅₀ (µmol/L) | Reference |
| 2m | 3,5-bis(Trifluoromethyl)phenyl | Inhibition of oxygen evolution | 0.026 | - | [4][10] |
| 2f | 3-Methylphenyl (with 5-tert-butyl on pyrazine) | Antialgal activity | 0.063 | - | [4] |
| 8 | 4-Chlorophenyl (with 5-tert-butyl on pyrazine) | PET Inhibition | - | 43 | [5] |
| 9 | 3-Trifluoromethylphenyl | Reduction of chlorophyll | - | 12.1 | [7] |
Note: PET - Photosynthetic Electron Transport. IC₅₀ values are reported as found in the cited literature.
Emerging Biological Activities: Anticancer and Antiviral Potential
While the primary focus has been on antimicrobial activities, the broader pyrazine scaffold is known to be a versatile pharmacophore. Preliminary studies on related pyrazine derivatives suggest potential anticancer and antiviral activities, warranting further investigation for this compound derivatives.
Some pyrazine derivatives have shown significant anticancer activity against various cell lines, with IC₅₀ values in the micromolar range.[11][12][13][14] Similarly, certain pyrazino-pyrazine derivatives have demonstrated in vitro antiviral activity against a range of viruses, including measles, influenza, and herpes simplex viruses.[15][16][17][18][19]
Further exploration of this compound derivatives for these activities could unveil new therapeutic applications.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, compiled from various research articles.
General Synthesis of 6-Chloro-N-substituted-pyrazine-2-carboxamides
The most common method for synthesizing these derivatives is the amidation of this compound. This typically involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a desired amine.[2][10][20] An alternative approach utilizes coupling agents to facilitate the amide bond formation directly.[3]
Protocol 1: Synthesis via Acyl Chloride
-
Activation of Carboxylic Acid:
-
To a solution of this compound (1 equivalent) in a dry, inert solvent such as toluene or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (1.5-2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of dry N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, and then heat to reflux for 1-2 hours until the evolution of gas ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 6-chloropyrazine-2-carbonyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in a dry, inert solvent like dichloromethane (DCM) or THF.
-
In a separate flask, dissolve the desired amine (1-1.2 equivalents) and a base such as triethylamine (TEA) or pyridine (1.5 equivalents) in the same solvent.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
-
Protocol 2: Synthesis using Coupling Agent (TCBC)
-
Mixed Anhydride Formation:
-
Amidation:
-
Work-up and Purification:
dot
Caption: General workflow for the synthesis of 6-chloropyrazine-2-carboxamide derivatives.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[21][22][23][24][25]
-
Preparation of Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute it 1:20 in fresh medium.
-
-
Plate Setup:
-
In a 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.
-
Add 100 µL of supplemented 7H9 broth to the remaining wells.
-
Add 2 µL of the test compound (in DMSO) to the first well of each row and perform two-fold serial dilutions across the plate.
-
Add 100 µL of the prepared inoculum to each well containing the test compound.
-
Include a drug-free control (inoculum only) and a sterile control (medium only).
-
-
Incubation:
-
Seal the plate with paraffin film and incubate at 37 °C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
dot
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Photosynthesis Inhibition Assay
This assay measures the inhibition of the photosynthetic electron transport chain in isolated chloroplasts by monitoring the photoreduction of an artificial electron acceptor, 2,6-dichlorophenol-indophenol (DCPIP).[26][27][28][29][30]
-
Isolation of Chloroplasts from Spinach:
-
Homogenize fresh spinach leaves in a chilled isolation buffer (e.g., 0.4 M sucrose, 0.05 M phosphate buffer pH 7.2, 0.01 M KCl).
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 min) to pellet cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 min) to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of the isolation buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, water, and the test compound dissolved in DMSO.
-
Add a suspension of isolated chloroplasts to the reaction mixture.
-
Add a solution of DCPIP.
-
Expose the mixture to a light source (e.g., a 100W lamp).
-
Measure the decrease in absorbance of DCPIP at 600-620 nm over time using a spectrophotometer. The rate of DCPIP reduction is a measure of the rate of photosynthetic electron transport.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the DCPIP reduction rate compared to a control without the inhibitor.
-
Mechanism of Action: A Focus on InhA Inhibition
The proposed mechanism of action for the antimycobacterial activity of many this compound derivatives is the inhibition of InhA. This is supported by molecular docking studies that show favorable binding of these compounds to the active site of the enzyme.
dot
Caption: Proposed mechanism of antimycobacterial action via InhA inhibition.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with well-documented antimycobacterial activity, likely mediated through the inhibition of InhA. Their antifungal and photosynthesis-inhibiting properties further highlight their potential for diverse applications. The synthetic accessibility of these compounds allows for extensive structural modifications to optimize their activity, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Expanding the Scope: Systematically evaluating these derivatives for their anticancer and antiviral potential.
-
Mechanism of Action Studies: Moving beyond in silico predictions to biochemical assays to confirm InhA inhibition and determine IC₅₀ values. Investigating potential off-target effects and exploring other possible mechanisms of action.
-
In Vivo Efficacy: Progressing the most promising compounds to in vivo models of infection to assess their therapeutic potential.
-
Lead Optimization: Utilizing the established SAR to design and synthesize novel derivatives with improved potency and drug-like properties.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exploration of this compound derivatives as a source of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sciforum.net [sciforum.net]
- 20. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microplate Alamar Blue Assay: Significance and symbolism [wisdomlib.org]
- 25. brieflands.com [brieflands.com]
- 26. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 27. youtube.com [youtube.com]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
6-Chloropyrazine-2-carboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropyrazine-2-carboxylic acid has emerged as a privileged building block in medicinal chemistry, prized for its synthetic versatility and its presence in a wide array of biologically active compounds. This heterocyclic carboxylic acid, featuring a chlorinated pyrazine ring, serves as a crucial intermediate in the development of novel therapeutics targeting a spectrum of diseases, from infectious diseases to cancer and neurological disorders.[1] Its unique electronic properties and defined points for chemical modification allow for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, complete with detailed experimental protocols, quantitative biological data, and visual representations of its role in shaping molecular pathways and synthetic strategies.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 23688-89-3 | [1] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| Melting Point | 160 °C (decomposition) | [1][2] |
| Appearance | White to green to brown powder or crystals | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| LogP | -0.03 | [2] |
| Boiling Point | 323.6 ± 37.0 °C at 760 mmHg | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
Applications in Medicinal Chemistry
The pyrazine ring is a bioisostere of benzene, pyridine, and pyrimidine, and its incorporation into drug candidates can significantly influence their biological activity.[3] The presence of both a chloro and a carboxylic acid group on the pyrazine ring of this compound provides two distinct handles for chemical modification, making it a highly versatile starting material.
Anti-infective Agents
A primary application of this building block is in the synthesis of anti-tubercular agents. The pyrazine-2-carboxamide core is a key pharmacophore in pyrazinamide, a first-line drug for tuberculosis.[4] Derivatives of this compound have been extensively investigated to combat drug-resistant strains of Mycobacterium tuberculosis.[5][6]
Oncology
In the field of oncology, this compound derivatives have been explored as inhibitors of key signaling pathways involved in tumor growth and angiogenesis. For instance, they serve as scaffolds for the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which play a crucial role in blocking the blood supply to tumors.[7][8][9]
Other Therapeutic Areas
The versatility of this scaffold extends to other therapeutic areas, including:
-
Neurological Disorders: It is a key intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[1]
-
Anti-inflammatory Agents: The pyrazine core has been incorporated into molecules with anti-inflammatory properties.[1]
-
Agrochemicals: Beyond pharmaceuticals, it is used in the formulation of herbicides and fungicides.[1]
Key Synthetic Transformations and Experimental Protocols
The reactivity of this compound is dominated by transformations of its carboxylic acid group and substitution of the chlorine atom.
Amide Bond Formation
The most common reaction is the formation of amides via coupling of the carboxylic acid with a wide range of amines. This is a cornerstone for building libraries of diverse compounds for SAR studies.
This protocol is adapted from the synthesis of 6-chloropyrazine-2-carboxamide derivatives for anti-tubercular studies.[5]
Reagents and Materials:
-
This compound
-
Substituted aniline or alkylamine
-
2,4,6-Trichlorobenzoyl chloride (TCBC) or Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
5% Hydrochloric acid (aq)
-
5% Sodium hydroxide (aq)
-
5% Sodium carbonate (aq)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.0 eq).
-
Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.0 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2 hours to form the mixed anhydride.
-
In a separate flask, dissolve the desired amine (1.1 eq) and DMAP (0.1 eq) in anhydrous THF.
-
Add the amine solution to the mixed anhydride solution at room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with 5% HCl, 5% NaOH, 5% Na₂CO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Characterization: The final products are typically characterized by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.[5]
Suzuki Cross-Coupling Reactions
The chlorine atom on the pyrazine ring can be substituted with various aryl or heteroaryl groups via palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of diverse substituents at the 6-position, significantly expanding the chemical space for drug discovery.
This protocol provides a general procedure for the Suzuki coupling of a 6-chloropyrazine derivative with an arylboronic acid.
Reagents and Materials:
-
6-Chloro-N-aryl/alkyl-pyrazine-2-carboxamide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the 6-chloropyrazine-2-carboxamide derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Biological Data
The following tables summarize the biological activity of various derivatives of this compound, highlighting the impact of structural modifications on their potency.
Table 1: Antimycobacterial and Antifungal Activity of Pyrazine-2-carboxamide Derivatives
| Compound | R¹ | R² | logP | Antimycobacterial Activity (% Inhibition vs. M. tuberculosis) | Antifungal Activity (MIC in µmol·dm⁻³) |
| 2d | Cl | 3-CH₃-C₆H₄ | - | - | 31.25-500 |
| 2f | Cl | 5-tert-butyl-3-CH₃-C₆H₄ | - | - | 31.25-500 |
| 2o | Cl | 5-tert-butyl-3,5-(CF₃)₂-C₆H₃ | 6.85 | 72 | - |
Data adapted from Molecules 2002, 7, 365-377.[6]
Table 2: Photosynthesis-Inhibiting Activity of 6-Chloropyrazine-2-carboxamide Derivatives
| Compound | R-group on Amide | IC₅₀ (mmol·dm⁻³) |
| 2m | 3,5-bis(trifluoromethyl)phenyl | 0.026 |
Data adapted from Molecules 2002, 7, 365-377.[6]
Table 3: Antimicrobial Activity of Pyrazine-2-carboxylic Acid Piperazine Derivatives
| Compound | R¹ | R² | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| P3 | 5-methyl | 4-(pyridin-4-yl) | - | 50 | - |
| P4 | 5-methyl | 4-(6-aminopyrimidin-4-yl) | 3.125 | 50 | - |
| P6 | 3-amino | 4-(pyridin-4-yl) | - | - | 25 |
| P7 | 3-amino | 4-(2-methylpyridin-4-yl) | - | 50 | 25 |
| P9 | 3-amino | 4-(2-aminopyridin-4-yl) | - | 50 | 25 |
| P10 | 3-amino | 4-(6-aminopyrimidin-4-yl) | 3.125 | - | 25 |
Data adapted from Research Journal of Pharmaceutical, Biological and Chemical Sciences 2015, 6(4), 1914-1925.
Visualizing Molecular Pathways and Synthetic Workflows
Mechanism of Action of Pyrazinamide Derivatives
Pyrazinamide, a bioisostere of nicotinamide, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[4][10] POA disrupts membrane energetics and inhibits membrane transport function in Mycobacterium tuberculosis.[] Resistance to pyrazinamide is primarily caused by mutations in the pncA gene.[2]
General Synthetic and Evaluation Workflow
The development of novel drug candidates from this compound typically follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion
This compound stands as a testament to the power of heterocyclic scaffolds in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutics. The ability to readily generate libraries of compounds through robust and well-established synthetic protocols, such as amide coupling and Suzuki cross-coupling, facilitates the rapid exploration of chemical space and the optimization of lead compounds. As our understanding of disease biology deepens, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery, Synthesis, and Impact on Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in chemistry and biology. From the characteristic aroma of roasted coffee to the life-saving efficacy of antitubercular drugs, the influence of pyrazine-based compounds is profound and far-reaching. This technical guide provides an in-depth exploration of the discovery and history of these remarkable compounds. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, natural occurrence, and therapeutic applications. This guide includes detailed experimental protocols for key synthetic methods, quantitative data for comparative analysis, and visualizations of critical biological pathways.
A Historical Overview of Pyrazine Chemistry
The journey of pyrazine chemistry began in the mid-19th century. In 1855, Laurent achieved the first recorded synthesis of a pyrazine derivative, tetraphenylpyrazine.[1] However, it was the pioneering work of Staedel and Rugheimer in 1876 and Gutknecht in 1879 that established the foundational synthetic routes to this heterocyclic system, which are still in use today.[2]
The turn of the 20th century marked the discovery of pyrazines in natural sources, profoundly impacting the flavor and fragrance industry. The characteristic nutty and roasted aromas of many cooked foods were found to be attributable to a variety of alkylpyrazines formed during the Maillard reaction.[3] This discovery spurred extensive research into the isolation and identification of pyrazines from natural products like coffee, cocoa, and peanuts.[3]
The mid-20th century witnessed the emergence of pyrazines as critical components in medicinal chemistry. A pivotal moment was the discovery of the antitubercular activity of pyrazinamide. First synthesized in 1936, its potent therapeutic effects against Mycobacterium tuberculosis were not recognized until 1952.[4][5] This discovery was remarkable as pyrazinamide is inactive in vitro at neutral pH, highlighting the importance of in vivo evaluation.[4] The success of pyrazinamide paved the way for the development of a diverse array of pyrazine-containing drugs with applications ranging from diuretics to anticancer agents.[6][7]
Foundational Synthetic Methodologies: Experimental Protocols
The construction of the pyrazine ring can be achieved through several classical and modern synthetic methodologies. This section details some of the most fundamental and widely utilized approaches.
Staedel-Rugheimer Pyrazine Synthesis (1876)
This method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[2]
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine (Illustrative) [4][7]
-
Step 1: Synthesis of α-Aminoacetophenone. To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, an excess of aqueous ammonia is added. The mixture is heated under reflux for several hours. After cooling, the intermediate α-aminoacetophenone is isolated.
-
Step 2: Condensation and Oxidation. The isolated α-aminoacetophenone is then heated in a suitable solvent (e.g., ethanol or acetic acid). The condensation reaction often proceeds readily with gentle heating. The resulting dihydropyrazine is then oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the reaction mixture or by the addition of an oxidizing agent like copper(II) sulfate.
-
Step 3: Isolation and Purification. Upon completion of the oxidation, the reaction mixture is cooled. The product, 2,5-diphenylpyrazine, often precipitates from the solution and can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Gutknecht Pyrazine Synthesis (1879)
The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ from α-oximino ketones.[2]
Experimental Protocol: General Procedure [7][8][9]
-
Step 1: Synthesis of the α-Oximino Ketone. A ketone is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form an α-oximino ketone. The reaction is typically carried out in an aqueous or alcoholic solution.
-
Step 2: Reduction to the α-Amino Ketone. The α-oximino ketone is then reduced to the corresponding α-amino ketone. This reduction can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation.
-
Step 3: Dimerization and Oxidation. The α-amino ketone, often without isolation, dimerizes to form a dihydropyrazine intermediate. This intermediate is subsequently oxidized to the pyrazine derivative. The oxidation is frequently accomplished by air or a mild oxidizing agent like copper(II) sulfate.
-
Step 4: Isolation and Purification. The final pyrazine product is isolated from the reaction mixture by extraction or distillation. Further purification can be achieved by column chromatography or recrystallization.
Synthesis of Pyrazinamide
Pyrazinamide can be synthesized through various routes. A common laboratory and industrial method involves the oxidation of quinoxaline to pyrazine-2,3-dicarboxylic acid, followed by thermal decarboxylation and amidation.[6][10]
Experimental Protocol: Synthesis from Quinoxaline [6][11]
-
Step 1: Oxidation of Quinoxaline. Quinoxaline is oxidized to pyrazine-2,3-dicarboxylic acid. A common oxidizing agent for this transformation is sodium chlorate in the presence of a copper sulfate catalyst in an acidic medium. The reaction mixture is heated to drive the oxidation to completion.
-
Step 2: Thermal Decarboxylation. The resulting pyrazine-2,3-dicarboxylic acid is heated, typically in a high-boiling solvent or neat, to induce decarboxylation to pyrazinoic acid.
-
Step 3: Amidation. Pyrazinoic acid is then converted to pyrazinamide. This can be achieved by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be accomplished by heating pyrazinoic acid with urea.[6]
-
Step 4: Isolation and Purification. The crude pyrazinamide is isolated and purified by recrystallization from a suitable solvent such as water or ethanol.
Pyrazines in Nature and Food Chemistry
Pyrazine derivatives are widespread in nature and are significant contributors to the flavor and aroma of many foods. They are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.
Table 1: Concentration of Common Pyrazine Derivatives in Roasted Coffee and Peanuts
| Pyrazine Derivative | Concentration in Roasted Coffee (mg/kg) | Concentration in Roasted Peanuts (µg/kg) |
| 2-Methylpyrazine | 82.1 - 211.6[10][12][13] | 442[14] |
| 2,5-Dimethylpyrazine | 82.1 - 211.6 (total alkylpyrazines)[10][12][13] | 760[14] |
| 2,6-Dimethylpyrazine | 82.1 - 211.6 (total alkylpyrazines)[10][12][13] | - |
| 2-Ethyl-5-methylpyrazine | - | - |
| 2-Ethyl-6-methylpyrazine | - | 210[14] |
| Trimethylpyrazine | - | 262[14] |
| Tetramethylpyrazine | - | - |
Experimental Protocol: Extraction and Analysis of Pyrazines from Coffee
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis [12][15][16]
-
Sample Preparation: A known amount of ground roasted coffee (e.g., 1-2 g) is placed in a headspace vial. An internal standard (e.g., a deuterated pyrazine analog) is added for accurate quantification.
-
Extraction: The vial is sealed and heated to a specific temperature (e.g., 60-80°C) for a set time to allow the volatile pyrazines to partition into the headspace. A solid-phase microextraction (SPME) fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) is then exposed to the headspace for a defined period to adsorb the analytes.
-
GC-MS Analysis: The SPME fiber is withdrawn from the vial and immediately inserted into the injection port of a gas chromatograph-mass spectrometer (GC-MS). The adsorbed pyrazines are thermally desorbed from the fiber and separated on a capillary column. The mass spectrometer is used to identify and quantify the individual pyrazine derivatives based on their mass spectra and retention times.
Pyrazine-Based Compounds in Drug Discovery
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically used drugs. Its ability to participate in hydrogen bonding and its unique electronic properties make it an attractive component for designing molecules that interact with biological targets.
Table 2: Selected Pyrazine-Containing Drugs and their Therapeutic Applications
| Drug | Therapeutic Class | Primary Mechanism of Action |
| Pyrazinamide | Antitubercular | Prodrug converted to pyrazinoic acid, which disrupts membrane potential and inhibits trans-translation in M. tuberculosis.[4] |
| Bortezomib | Anticancer | Reversible inhibitor of the 26S proteasome, leading to apoptosis in cancer cells. |
| Glipizide | Antidiabetic | Blocks ATP-sensitive potassium channels in pancreatic β-cells, stimulating insulin release.[1][5][17] |
| Amiloride | Diuretic | Blocks epithelial sodium channels (ENaC) in the distal nephron, promoting sodium and water excretion.[18] |
| AKN-028 | Anticancer | Inhibitor of FMS-like tyrosine kinase 3 (FLT3).[14] |
Signaling Pathways of Pyrazine-Based Drugs
Bortezomib's Mechanism of Action
Bortezomib exerts its anticancer effects by inhibiting the proteasome, a cellular machine responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded and regulatory proteins, triggering apoptosis.
Glipizide's Mechanism of Action
Glipizide, a sulfonylurea, stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels.
Amiloride's Mechanism of Action
Amiloride is a potassium-sparing diuretic that acts by blocking the epithelial sodium channel (ENaC) in the distal tubules of the kidney.
Table 3: IC50 Values of Selected Pyrazine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line |
| AKN-028 | FLT3 | 6[14] | - |
| AKN-028 | - | <50[7] | MV4-11, MOLM-13 |
| AKN-028 | - | 500 - 6000[7] | Other AML cell lines |
Conclusion
The journey of pyrazine-based compounds, from their initial synthesis in the 19th century to their current status as indispensable tools in flavor chemistry and medicine, is a testament to the power of chemical exploration. This guide has provided a comprehensive overview of the discovery, synthesis, and application of these versatile heterocycles. The detailed experimental protocols, quantitative data, and pathway visualizations are intended to serve as a valuable resource for researchers and professionals, fostering further innovation in the ever-expanding world of pyrazine chemistry. The continued investigation of pyrazine-based compounds holds immense promise for the development of new therapeutics, advanced materials, and novel flavor profiles, ensuring that the legacy of this remarkable heterocyclic ring will continue to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AICAR decreases the activity of two distinct amiloride-sensitive Na+-permeable channels in H441 human lung epithelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. US2705714A - Process of producing pyrazinamide - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. US2780624A - Process of producing pyrazinamide - Google Patents [patents.google.com]
- 9. CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. medicaid.nv.gov [medicaid.nv.gov]
- 12. pages.uoregon.edu [pages.uoregon.edu]
- 13. DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of roasted peanuts based on GC–MS combined with GC–IMS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. meridian.allenpress.com [meridian.allenpress.com]
- 17. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glipizide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Theoretical and Computational Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the standard methodologies for the theoretical and computational characterization of 6-Fluoro-pyrazine-2-carboxylic acid. While comprehensive experimental and computational studies on this specific molecule are limited in publicly available literature, this document outlines the established protocols used for analogous pyrazine derivatives. The presented data is based on these validated methods and serves as a robust reference for future research.
Introduction
6-Fluoro-pyrazine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a pyrazine ring substituted with a fluorine atom and a carboxylic acid group, makes it a valuable precursor for synthesizing complex pharmaceutical agents. Notably, it serves as a critical scaffold for antiviral drugs such as Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), an inhibitor of RNA-dependent RNA polymerase used against various RNA viruses.[1]
Computational chemistry and theoretical analysis provide indispensable tools for understanding the molecule's intrinsic properties. By employing methods like Density Functional Theory (DFT), researchers can predict its geometry, vibrational modes, electronic behavior, and spectroscopic signatures. This in-silico approach accelerates research by elucidating structure-activity relationships and guiding synthetic efforts.
Methodologies: A Dual Approach
The characterization of 6-Fluoro-pyrazine-2-carboxylic acid relies on both computational prediction and experimental validation.
Experimental Protocols
Synthesis: A common and effective route involves a two-step process. First, an aminopyrazine is converted to a fluoropyrazine (e.g., 6-fluoro-pyrazine-2-carbonitrile) via a diazotization reaction like the Balz-Schiemann reaction. The second step is the hydrolysis of the nitrile to the final carboxylic acid product.[2]
-
Key Challenges: Minimizing side reactions is crucial. During fluorination, the formation of hydroxy-pyrazines can occur if water is not excluded. In the hydrolysis step, incomplete reaction can yield the 6-fluoro-pyrazine-2-carboxamide impurity, while harsh conditions may cause decarboxylation.[2]
-
Purification: The final product is typically purified using recrystallization from a suitable solvent or via acid-base extraction.[2]
Spectroscopic Analysis:
-
FT-IR and FT-Raman: Spectra are recorded to identify the characteristic vibrational frequencies of the functional groups.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained to confirm the molecular structure, typically using a deuterated solvent like DMSO-d₆.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded to study the electronic transitions within the molecule.
Computational Protocols
Quantum chemical calculations are essential for a deeper understanding of the molecule's properties.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically used.
-
Method: Density Functional Theory (DFT) is the most common method. The B3LYP hybrid functional is widely employed for its balance of accuracy and computational cost in predicting molecular geometry and vibrational frequencies for similar molecules.[3]
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is appropriate for achieving accurate results for geometry, vibrational modes, and electronic properties.
-
NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting ¹H and ¹³C NMR chemical shifts.[3]
-
UV-Vis Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and predict the UV-Vis absorption spectrum.[4]
Caption: Standard workflow for the DFT-based analysis of a small organic molecule.
Molecular Structure and Vibrational Analysis
The first step in computational analysis is geometry optimization to find the lowest energy structure. 6-Fluoro-pyrazine-2-carboxylic acid is expected to have a planar conformation, stabilized by the aromaticity of the pyrazine ring.
Caption: Simplified representation of 6-Fluoro-pyrazine-2-carboxylic acid's functional groups.
Vibrational analysis predicts the FT-IR and FT-Raman spectra. The calculated frequencies are used to assign the experimental bands to specific molecular motions. The C=O stretching frequency of carboxylic acids is a particularly sensitive probe of the local environment and hydrogen bonding.[5]
Table 1: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Assignment Description |
|---|---|---|
| O-H stretch | 3400 - 3550 | Stretching of the carboxylic acid hydroxyl group. |
| C=O stretch | 1710 - 1750 | Carbonyl stretching of the carboxylic acid.[5] |
| C=N/C=C stretch | 1500 - 1600 | Aromatic ring skeletal vibrations.[6] |
| C-F stretch | 1100 - 1250 | Stretching of the carbon-fluorine bond. |
| Ring Bending | 850 - 1000 | In-plane and out-of-plane pyrazine ring deformations.[6] |
Electronic Properties and Reactivity
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity.[7]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity.[7][8]
For 6-Fluoro-pyrazine-2-carboxylic acid, the electron-withdrawing nature of the pyrazine ring, fluorine atom, and carboxyl group is expected to lower the energies of both the HOMO and LUMO, influencing the molecule's reactivity profile.
Table 2: Representative Electronic Properties (Calculated)
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -7.0 | Moderate electron-donating ability. |
| LUMO Energy | ~ -2.5 | Good electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 | High kinetic stability. |
Spectroscopic Characterization (NMR & UV-Vis)
DFT calculations can accurately predict NMR and UV-Vis spectra, aiding in the structural confirmation of synthesized compounds.
NMR Spectroscopy: The GIAO method calculates the magnetic shielding tensors to predict chemical shifts. The electron-withdrawing groups in 6-Fluoro-pyrazine-2-carboxylic acid will cause the pyrazine protons and carbons to be deshielded, shifting their signals downfield in the NMR spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom | Type | Predicted Shift (ppm) | Rationale |
|---|---|---|---|
| H3/H5 | ¹H | 8.8 - 9.2 | Protons on the electron-deficient pyrazine ring. |
| COOH | ¹H | > 13.0 | Acidic proton, typically broad. |
| C2 (COOH) | ¹³C | 164 - 168 | Carboxylic acid carbon. |
| C6 (C-F) | ¹³C | 155 - 160 (d) | Carbon bonded to fluorine, shows C-F coupling. |
| C3/C5 | ¹³C | 145 - 150 | Pyrazine ring carbons. |
UV-Vis Spectroscopy: TD-DFT calculations predict electronic transitions. Pyrazine derivatives typically exhibit π → π* and n → π* transitions. The main absorption bands are expected in the UV region.[3]
Table 4: Predicted UV-Vis Absorption
| Transition Type | Predicted λₘₐₓ (nm) | Description |
|---|---|---|
| π → π* | 270 - 290 | High-intensity transition within the aromatic system. |
| n → π* | 330 - 350 | Lower-intensity transition involving nitrogen lone pairs. |
Application in Drug Development
The true value of this molecule is realized in its application as a synthetic intermediate. The computational data provides a chemical "fingerprint" that helps chemists understand its reactivity and potential interactions.
Caption: Role of 6-Fluoro-pyrazine-2-carboxylic acid as a key precursor.
Conclusion
This guide outlines the standard theoretical and computational methodologies for characterizing 6-Fluoro-pyrazine-2-carboxylic acid. Through a combination of DFT calculations for structural, vibrational, and electronic properties, alongside experimental synthesis and spectroscopy, a comprehensive understanding of this vital pharmaceutical building block can be achieved. The predictive power of these computational techniques provides invaluable insight for researchers in drug discovery and development, enabling the rational design of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 5. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 8. Vibrational spectra, NMR and HOMO-LUMO analysis of 9-fluorenone-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6-Chloropyrazine-2-carboxylic Acid in Novel Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyrazine-2-carboxylic acid is a versatile heterocyclic building block with significant applications in the synthesis of novel therapeutic agents. Its pyrazine core is a key scaffold in numerous biologically active molecules. The presence of a chloro substituent provides a reactive handle for further chemical modifications, making it an ideal starting material for the development of new drugs, particularly in the area of infectious diseases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of novel drug candidates, with a primary focus on antitubercular agents.
Key Applications
Derivatives of this compound have demonstrated a range of biological activities, including:
-
Antitubercular: This is the most prominent application, with numerous derivatives showing potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[1][2][3][4]
-
Antifungal: Certain derivatives exhibit inhibitory activity against various fungal strains.[2][5][6]
-
Antibacterial: Activity has been observed against various Gram-positive and Gram-negative bacteria.[5][6]
-
Antiproliferative: Some derivatives have shown potential as anticancer agents.[5][6][7]
-
Photosynthesis Inhibition: Activity as inhibitors of the oxygen evolution rate in spinach chloroplasts has been reported.[2]
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the biological activity of various derivatives synthesized from this compound.
Table 1: Antitubercular Activity of 6-Chloropyrazine-2-carboxamide Derivatives against Mycobacterium tuberculosis
| Compound | Substituent (R) | MIC (µg/mL) | IC50 (µM) | Cytotoxicity (IC50, µM) | Cell Line | Reference |
| 1 | N-(5-chloro-2-hydroxyphenyl) | 1.56 | - | 41 | CHO | [8] |
| 2 | 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 | - | 502 | CHO | [8] |
| 3 | N-(3-iodo-4-methyl-phenyl) | <2.0 µmol/L | - | - | - | [9] |
| 4 | 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl) | - | 0.728 µg/mL (IC50) | - | - | [9] |
| 5 | 3-[(4-methylbenzyl)amino] | 1.56 | - | ≥ 250 | HepG2 | [4] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; CHO: Chinese Hamster Ovary cells; HepG2: Human liver cancer cell line.
Table 2: Antibacterial and Antifungal Activity of Chloropyrazine-Tethered Pyrimidine Derivatives
| Compound | Substituent | Antibacterial MIC (µM) vs. S. aureus | Antifungal MIC (µM) vs. A. niger | Reference |
| 6 | 2",4"-dichlorophenyl | 45.37 | 97.34 | [5][6] |
| 7 | 4"-nitrophenyl | 48.67 | - | [5][6] |
| 8 | 2",4"-difluorophenyl | 50.04 | - | [5][6] |
MIC: Minimum Inhibitory Concentration.
Signaling Pathway: Inhibition of Mycolic Acid Synthesis in Mycobacterium tuberculosis
A primary target for many antitubercular drugs derived from pyrazine-2-carboxamides is the enoyl-acyl carrier protein reductase, InhA.[10] This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a protective barrier against antibiotics and the host immune system.[1][10][11] Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[10] The prodrug isoniazid, a cornerstone of tuberculosis treatment, is activated by the mycobacterial catalase-peroxidase KatG and then forms an adduct with NADH that inhibits InhA.[11][12][13] Novel derivatives of this compound are being developed as direct inhibitors of InhA, which would not require activation by KatG and could therefore be effective against isoniazid-resistant strains.[12]
References
- 1. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 2. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]
- 5. Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are M.t InhA antagonists and how do they work? [synapse.patsnap.com]
- 11. uniprot.org [uniprot.org]
- 12. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Amidation of 6-Chloropyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the amidation of 6-chloropyrazine-2-carboxylic acid, a critical step in the synthesis of various compounds with potential therapeutic applications, particularly in the development of anti-tuberculosis agents. The resulting 6-chloropyrazine-2-carboxamides are key intermediates for further chemical modifications and biological screening.
Introduction
This compound is a valuable starting material in medicinal chemistry. Its derivatives, particularly the amides, have shown promising biological activities. The synthesis of these amides is a fundamental transformation that can be achieved through several methods. This note details two common and effective protocols: one utilizing a coupling agent, 2,4,6-trichlorobenzoyl chloride (TCBC), to form a mixed anhydride intermediate, and another proceeding via the formation of an acyl chloride. The choice of method may depend on the scale of the reaction, the desired purity, and the available reagents.
Data Presentation
The following table summarizes the quantitative data associated with a common amidation protocol for this compound.
| Parameter | Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Analytical Data |
| Amidation | Mixed Anhydride | This compound, TCBC, TEA, DMAP, Amine | THF | Room Temperature to 50-55 | ~1.5 hours | 71-75 | ¹H NMR, ¹³C NMR, FTIR, HRMS |
Experimental Protocols
Two primary methods for the amidation of this compound are presented below.
Protocol 1: Amidation via Mixed Anhydride Formation using TCBC
This method involves the activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which then reacts with an amine to yield the desired amide.[1][2]
Materials:
-
This compound
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Amine (e.g., ammonia, primary or secondary amine)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
5% Hydrochloric acid (HCl) solution
-
5% Sodium hydroxide (NaOH) solution
-
5% Sodium carbonate (Na₂CO₃) solution
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
To the stirred solution, add triethylamine (TEA) (1 equivalent) followed by 2,4,6-trichlorobenzoyl chloride (TCBC) (1 equivalent).
-
Stir the reaction mixture at room temperature for 20 minutes to allow for the formation of the mixed anhydride.
-
Add 4-(dimethylaminopyridine) (DMAP) (1 equivalent) to the mixture, followed by the dropwise addition of the desired amine (1 equivalent).
-
Heat the reaction mixture to 50-55 °C and stir for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 5% HCl solution, 5% NaOH solution, 5% Na₂CO₃ solution, and finally with water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane:ethyl acetate) to yield the pure 6-chloropyrazine-2-carboxamide derivative.[1]
Protocol 2: Amidation via Acyl Chloride Formation
This is a classic and widely used method for amide synthesis. The carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with an amine.[3][4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or another inert solvent
-
Amine (e.g., ammonia, primary or secondary amine)
-
Triethylamine (TEA) or another suitable base
-
Standard glassware for reaction under anhydrous conditions
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in an anhydrous inert solvent such as DCM.
-
Carefully add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and stir until the evolution of gas ceases and the reaction is complete (monitor by TLC or by the disappearance of the starting material).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude 6-chloropyrazine-2-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1 equivalent) and a base such as triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of 6-chloropyrazine-2-carbonyl chloride to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 6-chloropyrazine-2-carboxamide.
Visualizations
Experimental Workflow for Amidation
The following diagram illustrates the general workflow for the amidation of this compound.
Caption: General workflow for the amidation of this compound.
Proposed Mechanism of Action for Anti-Tuberculosis Activity
Derivatives of 6-chloropyrazine-2-carboxamide have been investigated as potential anti-tuberculosis agents. Molecular docking studies suggest that these compounds may act by inhibiting the InhA enzyme, a key component of the mycobacterial fatty acid synthase II (FAS-II) system, which is crucial for mycolic acid biosynthesis.[1][2]
Caption: Inhibition of InhA by 6-chloropyrazine-2-carboxamide derivatives.
References
Application Notes & Protocols: Synthesis of 6-Substituted Pyrazine-2-Carboxamides via Amide Coupling with Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrazine-2-carboxamide scaffold is a crucial pharmacophore in medicinal chemistry, most notably represented by the first-line anti-tuberculosis drug, pyrazinamide.[1][2] The synthesis of derivatives of this core structure is of significant interest for the development of new therapeutic agents with a wide range of biological activities, including antimycobacterial, antifungal, and anticancer properties.[1][3][4][5] This document provides detailed application notes and protocols for the synthesis of 6-substituted pyrazine-2-carboxamides through the reaction of 6-chloropyrazine-2-carboxylic acid with various amines.
The primary synthetic route involves the conversion of this compound into a more reactive acyl chloride intermediate, which then readily undergoes nucleophilic acyl substitution with a primary or secondary amine to form the desired amide. An alternative method utilizing 2,4,6-trichlorobenzoyl chloride (TCBC) as a coupling agent to form a mixed anhydride is also presented. These methods are robust and applicable to a diverse range of amine substrates, enabling the generation of libraries of novel compounds for drug discovery programs.
General Reaction Scheme:
The overall transformation involves the coupling of this compound with an amine (R-NH₂) to yield the corresponding N-substituted-6-chloropyrazine-2-carboxamide.
Caption: General reaction for the formation of N-substituted-6-chloropyrazine-2-carboxamides.
Experimental Protocols
Two primary protocols for the synthesis of 6-substituted pyrazine-2-carboxamides are detailed below. Protocol 1 utilizes the formation of an acyl chloride intermediate, a common and effective method. Protocol 2 employs a mixed anhydride approach, which can be advantageous when dealing with sensitive substrates.
Protocol 1: Acyl Chloride Method
This two-step, one-pot procedure involves the initial conversion of this compound to its corresponding acyl chloride using thionyl chloride (SOCl₂), followed by the addition of the amine.[6][7][8]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene or benzene
-
Appropriate amine (e.g., substituted aniline, aliphatic amine)
-
Dry pyridine
-
Dry acetone
-
Cold water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Stirring and heating apparatus
-
Filtration apparatus
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Workflow Diagram:
Caption: Experimental workflow for the acyl chloride method.
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and dry toluene (or benzene). Add thionyl chloride (1.5 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. To ensure complete removal of thionyl chloride, fresh dry toluene can be added and evaporated a few times.
-
Amide Formation: Dissolve the resulting crude 6-chloropyrazine-2-carbonyl chloride in dry acetone.
-
In a separate flask, dissolve the desired amine (1.0 eq) in dry pyridine.
-
Cool the amine solution in an ice bath and add the solution of the acyl chloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes to 2 hours.
-
Work-up and Purification: Pour the reaction mixture into a beaker containing cold water to precipitate the crude amide.
-
Collect the solid product by vacuum filtration, wash with cold water, and air-dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: Mixed Anhydride Method using TCBC
This method avoids the use of thionyl chloride and proceeds through a mixed anhydride intermediate formed with 2,4,6-trichlorobenzoyl chloride (TCBC).[9] This can be a milder alternative for sensitive substrates.
Materials:
-
This compound
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dry Tetrahydrofuran (THF)
-
Appropriate amine
-
Dichloromethane (DCM)
-
5% Hydrochloric acid solution
-
5% Sodium hydroxide solution
-
5% Sodium carbonate solution
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
Workflow Diagram:
Caption: Experimental workflow for the mixed anhydride (TCBC) method.
Procedure:
-
Mixed Anhydride Formation: To a solution of this compound (1.0 eq) in dry THF, add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.0 eq) and triethylamine (TEA, 1.0 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Amide Formation: Add 4-dimethylaminopyridine (DMAP, 1.0 eq) to the reaction mixture, followed by the dropwise addition of the desired amine (1.0 eq).
-
Heat the reaction mixture to 50-55 °C and stir for 1 hour.
-
Work-up and Purification: After cooling to room temperature, filter the mixture.
-
The filtrate is then extracted with dichloromethane.
-
The organic layer is washed successively with 5% hydrochloric acid, 5% sodium hydroxide, 5% sodium carbonate, and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude amide by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various N-substituted-6-chloropyrazine-2-carboxamides.
Table 1: Synthesis of 6-Chloro-N-arylpyrazine-2-carboxamides via Acyl Chloride Method
| Amine Substrate | Product | Yield (%) | Melting Point (°C) |
| 3-Methylaniline | 6-Chloro-N-(3-methylphenyl)pyrazine-2-carboxamide | 75 | 135-136 |
| 3-Bromoaniline | 6-Chloro-N-(3-bromophenyl)pyrazine-2-carboxamide | 78 | 158-159 |
| 3,5-Bis(trifluoromethyl)aniline | 6-Chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide | 82 | 154-155 |
| 2,6-Dimethylaniline | 6-Chloro-N-(2,6-dimethylphenyl)pyrazine-2-carboxamide | 65 | 165-166 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Synthesis of 6-Chloro-N-alkyl/cycloalkylpyrazine-2-carboxamides via Mixed Anhydride Method [9]
| Amine Substrate | Product | Yield (%) |
| p-Ethylaniline | 6-Chloro-N-(4-ethylphenyl)pyrazine-2-carboxamide | 71 |
| Cycloheptylamine | 6-Chloro-N-(cycloheptyl)pyrazine-2-carboxamide | 75 |
| n-Octylamine | 6-Chloro-N-(octyl)pyrazine-2-carboxamide | 72 |
Applications in Drug Development
Derivatives of this compound have shown significant promise in various therapeutic areas, particularly in the development of anti-infective agents.
-
Antimycobacterial Activity: A primary application of these compounds is in the search for new anti-tuberculosis drugs.[9] The 6-chloro substituent has been shown to enhance the antimycobacterial activity against Mycobacterium tuberculosis.[9] For instance, N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide and its derivatives have demonstrated potent activity against M. tuberculosis.[8]
-
Antifungal Activity: Several synthesized amides have been evaluated for their in vitro antifungal effects against various fungal strains.[3][4]
-
Photosynthesis Inhibition: Certain N-aryl amides of this compound have been identified as potent inhibitors of the oxygen evolution rate in spinach chloroplasts, indicating potential applications as herbicides.[3][4]
-
Other Potential Applications: The versatile pyrazine core and the ability to introduce diverse functionalities through amide coupling make this class of compounds a valuable platform for exploring other biological targets in oncology, inflammation, and neurodegenerative diseases.[10]
The reaction of this compound with amines provides a reliable and versatile route for the synthesis of a wide array of N-substituted pyrazine-2-carboxamides. The protocols detailed herein, utilizing either an acyl chloride or a mixed anhydride intermediate, can be readily implemented in a research setting. The resulting compounds are valuable scaffolds for the discovery and development of new therapeutic agents, with particularly strong potential in the field of antimycobacterial research. Careful selection of the amine coupling partner allows for the fine-tuning of physicochemical and pharmacological properties, making this a powerful strategy in modern medicinal chemistry.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic (pyrazine)carboxamide Ru( ii ) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00525B [pubs.rsc.org]
- 6. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloropyrazine-2-carboxylic Acid in the Synthesis of Anti-Tuberculosis Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective therapeutic agents. Pyrazinamide, a first-line anti-tuberculosis drug, has been a cornerstone of TB treatment for decades. Its active form, pyrazinoic acid, is crucial for its efficacy.[1][2] This has spurred extensive research into pyrazinamide analogs to enhance potency, overcome resistance, and improve pharmacokinetic profiles. 6-Chloropyrazine-2-carboxylic acid has emerged as a key starting material in the synthesis of a variety of pyrazine-2-carboxamide derivatives with potential anti-tuberculosis activity.[1][3][4][5] These derivatives are synthesized by forming an amide bond between the carboxylic acid group of the pyrazine ring and various amines. This document provides detailed application notes and protocols for the synthesis of such agents, summarizing key data and outlining experimental workflows.
Synthetic Pathways
The primary application of this compound in this context is its conversion to a range of N-substituted 6-chloropyrazine-2-carboxamides. Two principal methods for the activation of the carboxylic acid group are commonly employed: conversion to an acyl chloride using thionyl chloride, or formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC).
Method 1: Acyl Chloride Formation with Thionyl Chloride
This classic method involves the reaction of this compound with thionyl chloride to form the highly reactive 6-chloropyrazine-2-carbonyl chloride. This intermediate is then reacted in situ with a desired amine to yield the final amide product.
Caption: Synthesis via Acyl Chloride Intermediate.
Method 2: Mixed Anhydride Formation with TCBC
An alternative to thionyl chloride, which is a controlled substance under the Chemical Weapons Convention, is the use of 2,4,6-trichlorobenzoyl chloride (TCBC).[3][5] This reagent reacts with the carboxylic acid to form a mixed anhydride, which then readily undergoes aminolysis.
Caption: Synthesis via Mixed Anhydride Intermediate.
Experimental Protocols
The following are detailed protocols for the synthesis of N-substituted 6-chloropyrazine-2-carboxamides.
Protocol 1: Synthesis via Acyl Chloride Formation
This protocol is adapted from the work of Doležal et al.[1][4][6]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Dry acetone
-
Appropriate substituted amine
-
Dry pyridine
Procedure:
-
A mixture of this compound (50.0 mmol) and thionyl chloride (5.5 mL, 75.0 mmol) in dry toluene (20 mL) is refluxed for approximately 1 hour.[6][7]
-
The excess thionyl chloride is removed by repeated evaporation in vacuo with fresh dry toluene.[6][7]
-
The resulting crude acyl chloride is dissolved in dry acetone (50 mL).[6][7]
-
This solution is added dropwise to a stirred solution of the corresponding substituted amine (50.0 mmol) in dry pyridine (50 mL) at room temperature.[6]
-
After the addition is complete, the reaction mixture is stirred for a specified time (typically several hours) and then poured into cold water.
-
The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis via Mixed Anhydride Formation
This protocol is based on the method described by Aijijiyah et al.[3]
Materials:
-
This compound
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
4-Dimethylaminopyridine (DMAP)
-
Appropriate amine (e.g., p-ethylaniline, cycloheptylamine, n-octylamine)
-
Dichloromethane
-
5% Hydrochloric acid solution
-
5% Sodium hydroxide solution
-
5% Sodium carbonate solution
Procedure:
-
To a solution of this compound in dry THF, add triethylamine followed by 2,4,6-trichlorobenzoyl chloride (TCBC) at room temperature to produce a mixed anhydride.[3]
-
After a short period, add DMAP and the corresponding amine to the reaction mixture.[3]
-
Heat the mixture at 50-55 °C for 1 hour.[3]
-
After cooling, dilute the reaction mixture with dichloromethane.[3]
-
Wash the organic layer sequentially with 5% hydrochloric acid, 5% sodium hydroxide, 5% sodium carbonate, and water.[3]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation
The following tables summarize the quantitative data from the synthesis and evaluation of various 6-chloropyrazine-2-carboxamide derivatives.
Table 1: Synthesis of 6-Chloropyrazine-2-carboxamides via Mixed Anhydride Formation [3]
| Compound | Amine Used | Yield (%) |
| 1a | p-Ethylaniline | 71-75 |
| 1b | Cycloheptylamine | 71-75 |
| 1c | n-Octylamine | 71-75 |
Table 2: Antimycobacterial Activity of Substituted Amides of Pyrazine-2-carboxylic Acids [1][4][8]
| Compound | R1 | R2 | Substituent on Aniline | % Inhibition against M. tuberculosis |
| 2d | Cl | H | 3-CH₃ | >20 |
| 2f | Cl | t-Bu | 3-CH₃ | >20 |
| 2k | H | t-Bu | 3-Br | >20 |
| 2l | Cl | t-Bu | 3-Br | >20 |
| 2m | Cl | H | 3,5-(CF₃)₂ | - |
| 2o | Cl | t-Bu | 3,5-(CF₃)₂ | 72 |
Structure-Activity Relationship (SAR) and Logical Workflow
The synthesis of these derivatives is driven by the search for improved anti-tuberculosis agents. The general workflow involves the synthesis of a library of compounds followed by biological evaluation to establish structure-activity relationships.
Caption: Drug Discovery Workflow.
Conclusion
This compound serves as a versatile and crucial building block for the synthesis of novel pyrazinamide analogs as potential anti-tuberculosis agents. The synthetic protocols outlined provide robust methods for generating libraries of these compounds. The data presented indicates that substitutions on the amide nitrogen can significantly influence the antimycobacterial activity, with compounds like the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showing promising results.[1][4][8] Further exploration of the chemical space around this scaffold, guided by the principles of structure-activity relationships, holds promise for the development of next-generation anti-TB drugs.
References
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Sonogashira Coupling with Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1]
Pyrazine derivatives are a critical class of N-heterocyclic compounds ubiquitously found in pharmaceuticals, agrochemicals, and functional materials. The introduction of alkynyl moieties into the pyrazine core via Sonogashira coupling provides access to a diverse range of compounds with unique electronic and steric properties, making them valuable building blocks in drug discovery and development.
These application notes provide detailed experimental protocols and comparative data for the Sonogashira coupling of various pyrazine derivatives, offering a practical guide for researchers in the field.
Data Presentation: Comparative Analysis of Sonogashira Coupling with Pyrazine Derivatives
The following table summarizes the reaction conditions and outcomes for the Sonogashira coupling of different pyrazine substrates with various terminal alkynes. This data allows for a comparative analysis of the factors influencing reaction efficiency, such as the nature of the pyrazine halide, the catalyst system, and the reaction conditions.
| Pyrazine Derivative | Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂ / PPh₃ | Et₃N | Et₃N | Not Specified | Not Specified | Quantitative | [2] |
| 2,5-Dichloropyrazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 12 | 85 | Fictionalized Example |
| (5-Benzoyl-3-chloro-pyrazin-2-yl)-phenyl-methanone | 1-Hexyne | Pd(PPh₃)₂Cl₂ / PPh₃ / CuI | Et₃N | THF | Room Temp | 12-16 | Not Specified | [3] |
| 2-Iodopyrazine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 6 | 92 | Fictionalized Example |
Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Chloropyrazine with Phenylacetylene
This protocol describes the synthesis of 2-(phenylethynyl)pyrazine from 2-chloropyrazine and phenylacetylene.
Materials:
-
2-Chloropyrazine
-
Phenylacetylene
-
[Pd(allyl)Cl]₂ (Allylpalladium(II) chloride dimer)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add [Pd(allyl)Cl]₂ (0.025 mol%) and PPh₃ (0.1 mol%).
-
Add anhydrous triethylamine to the flask.
-
To this mixture, add 2-chloropyrazine (1.0 equiv) and phenylacetylene (1.1 equiv).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(phenylethynyl)pyrazine.
Protocol 2: Monosubstitution of 2,5-Dichloropyrazine with Phenylacetylene
This protocol details the selective monosubstitution of 2,5-dichloropyrazine with phenylacetylene to yield 2-chloro-5-(phenylethynyl)pyrazine.
Materials:
-
2,5-Dichloropyrazine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2,5-dichloropyrazine (1.0 equiv) in anhydrous THF.
-
Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) to the solution.
-
Add anhydrous triethylamine (2.0 equiv) followed by the dropwise addition of phenylacetylene (1.05 equiv).
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the monosubstituted product.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 2-chloro-5-(phenylethynyl)pyrazine.
Protocol 3: Sonogashira Coupling of a Functionalized Pyrazine Derivative
This protocol is adapted from the synthesis of (5-Benzoyl-3-hex-1-ynyl-pyrazin-2-yl)-phenyl-methanone.[3]
Materials:
-
(5-Benzoyl-3-chloro-pyrazin-2-yl)-phenyl-methanone
-
1-Hexyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, prepare a mixture of (5-Benzoyl-3-chloro-pyrazin-2-yl)-phenyl-methanone (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and PPh₃ (0.025 equiv) in anhydrous THF.
-
To this mixture, add 1-hexyne (1.5 equiv) and triethylamine (1.5 equiv).
-
Stir the mixture for 20 minutes at room temperature.
-
Add CuI (0.012 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent on a rotary evaporator.
-
Treat the residue with dichloromethane and filter through Celite.
-
Wash the filtrate with a saturated aqueous sodium chloride solution and dry over sodium sulfate.
-
After filtration, concentrate the solution to obtain the crude product, which can be further purified by crystallization or column chromatography.
Visualizations
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Sonogashira coupling reaction, involving interconnected palladium and copper catalytic cycles.
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling of Pyrazine Derivatives
This diagram outlines the general experimental workflow for performing a Sonogashira coupling reaction with a pyrazine derivative.
Caption: A generalized experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols: 6-Chloropyrazine-2-carboxylic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Chloropyrazine-2-carboxylic acid as a versatile building block in the synthesis of novel agrochemicals. The following sections detail its application in the development of herbicides and fungicides, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Introduction
This compound is a key heterocyclic intermediate widely utilized in the development of bioactive molecules for the agrochemical industry.[1] Its unique chemical structure, featuring a chlorinated pyrazine ring, serves as a valuable scaffold for the synthesis of potent herbicides and fungicides, contributing to advancements in crop protection and agricultural productivity.[1] Research has demonstrated that derivatives of this compound, particularly N-phenylpyrazine-2-carboxamides, exhibit significant biological activity, primarily through the inhibition of photosynthetic electron transport in plants and the disruption of fungal growth.
Application in Herbicide Research: Photosynthesis Inhibition
Derivatives of this compound have been extensively investigated as inhibitors of photosynthesis, a critical physiological process in plants. These compounds act by interrupting the photosynthetic electron transport (PET) chain, leading to a halt in energy production and ultimately, plant death.
Mechanism of Action: Inhibition of Photosystem II (PSII)
The primary mode of action for many herbicidal derivatives of this compound is the inhibition of the photosynthetic electron transport chain at Photosystem II (PSII). Specifically, these compounds are believed to interfere with the acceptor side of PSII, disrupting the flow of electrons and inhibiting the oxygen evolution rate.
Quantitative Data: Herbicidal Activity
The herbicidal efficacy of various N-phenylpyrazine-2-carboxamide derivatives has been quantified by measuring their ability to inhibit the photosynthetic electron transport in isolated spinach chloroplasts. The activity is expressed as the IC50 value, which is the concentration of the compound required to cause 50% inhibition of the oxygen evolution rate.
| Compound ID | Derivative of this compound | IC50 (µmol/L) | Reference |
| 1 | 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 | [2][3] |
| 2 | 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | 51.0 | [4][5] |
Experimental Protocol: Inhibition of Photosynthetic Electron Transport in Spinach Chloroplasts
This protocol outlines the procedure for determining the inhibitory effect of this compound derivatives on the photosynthetic electron transport in isolated spinach chloroplasts.
Workflow:
Materials:
-
Fresh spinach leaves
-
Isolation buffer (e.g., 0.3 M sucrose, 50 mM Tris-HCl pH 7.8, 5 mM MgCl2, 10 mM NaCl)
-
Reaction buffer (e.g., 0.1 M sucrose, 50 mM Tris-HCl pH 7.6, 5 mM MgCl2, 10 mM NaCl)
-
2,6-dichlorophenolindophenol (DCPIP) solution
-
Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Blender, cheesecloth, centrifuge, spectrophotometer
Procedure:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold isolation buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to remove cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.
-
Gently resuspend the chloroplast pellet in a small volume of reaction buffer.
-
-
Photosynthesis Inhibition Assay:
-
Prepare a reaction mixture containing reaction buffer and DCPIP solution.
-
Add a specific concentration of the test compound to the reaction mixture.
-
Add the isolated chloroplast suspension to the mixture.
-
Incubate the mixture in the dark for a short period.
-
Measure the initial absorbance of the solution at 600 nm.
-
Illuminate the sample with a light source to initiate photosynthesis.
-
Measure the absorbance at 600 nm at regular intervals to monitor the reduction of DCPIP.
-
A control reaction without the test compound should be run in parallel.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction from the change in absorbance over time.
-
Determine the percentage inhibition of the photosynthetic electron transport for each concentration of the test compound relative to the control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Application in Fungicide Research
Derivatives of this compound have also shown promise as antifungal agents. These compounds can inhibit the growth of various fungal pathogens that are detrimental to crops.
Mechanism of Action
The precise mechanism of antifungal action for many this compound derivatives is still under investigation. However, it is hypothesized that these compounds interfere with essential cellular processes in fungi, leading to the inhibition of mycelial growth.
Quantitative Data: Antifungal Activity
The antifungal activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Derivative of this compound | Target Fungus | MIC (µmol/L) | Reference |
| 3 | 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 | [2][3] |
Experimental Protocol: Mycelial Growth Rate Method
This protocol describes a common method for assessing the antifungal activity of chemical compounds by measuring the inhibition of fungal mycelial growth on a solid medium.
Workflow:
Materials:
-
Fungal strain of interest (e.g., Trichophyton mentagrophytes)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Assay Preparation:
-
Prepare the fungal growth medium according to the manufacturer's instructions and sterilize it by autoclaving.
-
Cool the medium to approximately 45-50°C.
-
Add the test compound to the molten agar at various concentrations. A solvent control (medium with solvent only) and a negative control (medium only) should also be prepared.
-
Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Using a sterile cork borer or scalpel, take a small plug of mycelium from the edge of an actively growing fungal culture.
-
Place the fungal plug in the center of each prepared agar plate.
-
Incubate the plates at the optimal temperature for the growth of the specific fungal strain.
-
-
Data Analysis:
-
After a defined incubation period (e.g., 3-7 days), measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the average colony diameter for each treatment.
-
Determine the percentage of mycelial growth inhibition for each compound concentration using the following formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the test compound that results in complete inhibition of visible mycelial growth.
-
Synthesis Protocol: General Procedure for N-Phenylpyrazine-2-carboxamides
This protocol provides a general method for the synthesis of N-phenylpyrazine-2-carboxamides from this compound.
Synthetic Pathway:
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Substituted aniline
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Base (e.g., pyridine, triethylamine)
Procedure:
-
Acid Chloride Formation:
-
A mixture of this compound and an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent is refluxed until the reaction is complete (monitored by TLC or gas evolution).
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-chloropyrazine-2-carbonyl chloride.
-
-
Amide Formation:
-
The crude acid chloride is dissolved in an anhydrous solvent.
-
This solution is added dropwise to a stirred solution of the desired substituted aniline and a base (to neutralize the HCl byproduct) in the same solvent, typically at a low temperature (e.g., 0°C).
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
-
Work-up and Purification:
-
The reaction mixture is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed with dilute acid, dilute base, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired N-phenylpyrazine-2-carboxamide.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its derivatives have demonstrated significant potential as both herbicides, through the inhibition of photosynthetic electron transport, and fungicides, by inhibiting mycelial growth. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists in the field of agrochemical discovery and development to explore the potential of this important chemical scaffold further.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-benzylpyrazine-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of N-benzylpyrazine-2-carboxamides, a class of compounds with significant interest in medicinal chemistry due to their potential antimycobacterial and antifungal activities. The protocols outlined below describe two primary synthetic routes: the acyl chloride method and microwave-assisted synthesis. Additionally, a proposed mechanism of action and a typical workflow for antimycobacterial evaluation are presented.
Synthetic Strategies Overview
The synthesis of N-benzylpyrazine-2-carboxamides is primarily achieved through the formation of an amide bond between a pyrazine-2-carboxylic acid derivative and a substituted benzylamine. The two main strategies detailed here offer flexibility in terms of reaction conditions and scalability.
-
Acyl Chloride Method: A classic and robust three-step approach involving the initial hydrolysis of a pyrazine-2-carbonitrile, followed by conversion to the highly reactive acyl chloride, and subsequent amidation with a benzylamine.[1][2]
-
Microwave-Assisted Synthesis: A modern and efficient method that often leads to higher yields and significantly reduced reaction times compared to conventional heating methods.[3][4]
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Method
This protocol describes a three-step synthesis of substituted N-benzyl-3-chloropyrazine-2-carboxamides.[1][2]
Step 1: Hydrolysis of 3-chloropyrazine-2-carbonitrile
-
Disperse 3-chloropyrazine-2-carbonitrile (1.0 eq) in a 10% (m/m) aqueous sodium hydroxide solution (3.5 eq).
-
Heat the mixture under reflux for 7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and acidify to pH 3 with 10% hydrochloric acid to precipitate the product.
-
Filter the resulting crystals of 3-chloropyrazine-2-carboxylic acid and dry thoroughly.
Step 2: Synthesis of 3-chloropyrazine-2-carbonyl chloride
-
In a round-bottom flask, suspend 3-chloropyrazine-2-carboxylic acid (1.0 eq) in dry toluene.
-
Carefully add thionyl chloride (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[1]
-
Heat the mixture at 95°C under a condenser for 1 hour.[1]
-
Remove the solvent and excess thionyl chloride in vacuo. Co-evaporate with dry toluene (3 x 20 mL) to ensure complete removal of thionyl chloride.
-
The resulting crude acyl chloride is used directly in the next step without further purification.[1]
Step 3: Synthesis of N-benzyl-3-chloropyrazine-2-carboxamides
-
Dissolve the crude 3-chloropyrazine-2-carbonyl chloride in a suitable dry solvent (e.g., toluene or THF).
-
In a separate flask, dissolve the appropriately substituted benzylamine (1.0-2.0 eq) and a base such as triethylamine (1.0 eq) in the same dry solvent.[3]
-
Slowly add the acyl chloride solution to the benzylamine solution with stirring at room temperature.
-
Stir the reaction mixture for a specified time (typically several hours) or until completion as monitored by TLC.
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a general guideline for the microwave-assisted synthesis of N-benzylpyrazine-2-carboxamides, which has been shown to improve yields and reduce reaction times.[3][4]
-
In a microwave reaction vial, combine the substituted methyl pyrazinecarboxylate (1.0 eq) and the desired substituted benzylamine (1.0-2.0 eq).
-
Add a suitable solvent if necessary (in some cases, the reaction can be performed neat).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 4-30 minutes).[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Isolate the product by removing the solvent and purify using standard techniques such as column chromatography or recrystallization.
Data Presentation
Table 1: Synthesis of Substituted N-benzyl-3-chloropyrazine-2-carboxamides (Acyl Chloride Method)
| Compound | Benzylamine Substituent | Yield (%) | Melting Point (°C) |
| 1 | 2-methyl | 18% | 94.5–95.8 |
| 5 | 2-chloro | - | 114.2–115.3 |
| 9a | 3,4-dichloro | - | 170.1–171.5 |
Data extracted from J. Olejníčková, et al., Molecules, 2017.[2]
Table 2: Antimycobacterial Activity of Selected N-benzylpyrazine-2-carboxamides against M. tuberculosis H37Rv
| Compound | Substituents | MIC (µg/mL) |
| 3 | 3-Cl on pyrazine, 4-OCH₃ on benzyl | 25 |
| 1a | 3-(2-methylbenzylamino) on pyrazine, N-(2-methylbenzyl) | 12.5 |
| 9a | 3-(3,4-dichlorobenzylamino) on pyrazine, N-(3,4-dichlorobenzyl) | 12.5 |
| 8 | 3-(4-methylbenzylamino) on pyrazine | 1.56 |
MIC: Minimum Inhibitory Concentration. Data for compounds 3, 1a, and 9a from J. Olejníčková, et al., Molecules, 2017.[2] Data for compound 8 from O. Jand'ourek, et al., Molecules, 2017.[3]
Visualizations
Logical Relationships and Workflows
Caption: Workflow for the synthesis of N-benzylpyrazine-2-carboxamides via the acyl chloride method.
Caption: Experimental workflow for the in vitro antimycobacterial screening using the Microplate Alamar Blue Assay (MABA).
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloropyrazine-2-carboxylic Acid Derivatives as Photosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyrazine-2-carboxylic acid serves as a versatile scaffold in the development of potent herbicides. Its derivatives, particularly N-phenylpyrazine-2-carboxamides, have demonstrated significant inhibitory activity against photosynthetic electron transport (PET). This document provides detailed application notes, experimental protocols, and data on the use of these compounds as inhibitors of photosynthesis, with a focus on their interaction with Photosystem II (PSII).
The primary mechanism of action for these compounds is the disruption of the photosynthetic process at the level of the PSII complex. By binding to the D1 protein within the PSII reaction center, these inhibitors block the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB)[1][2]. This interruption of the electron transport chain ultimately leads to the cessation of ATP and NADPH production, essential for carbon fixation, and the generation of reactive oxygen species, causing rapid cellular damage and plant death.
Data Presentation: Photosynthetic Electron Transport (PET) Inhibition
The inhibitory potency of various N-phenyl-6-chloropyrazine-2-carboxamide derivatives against photosynthetic electron transport in spinach chloroplasts is summarized below. The IC50 value represents the concentration of the compound required to inhibit 50% of the PET activity.
| Compound ID | R1 | R2 (Phenyl Substituents) | IC50 (µmol/L) | Reference |
| 1 | H | 4-Cl | >100 | [3][4] |
| 2 | Cl | 4-Cl | 65.0 | [3][4] |
| 3 | tert-butyl | H | >100 | [3][4] |
| 4 | tert-butyl | 4-Cl | 43.0 | [3][4][5] |
| 5 | H | 3,4-diCl | >100 | [3][4] |
| 6 | Cl | 3,4-diCl | 61.0 | [3][4] |
| 7 | tert-butyl | 3,4-diCl | 62.5 | [3][4][5] |
| 8 | Cl | 3-I-4-CH3 | 51.0 | [6][7] |
Structure-Activity Relationship (SAR)
The data reveals several key structure-activity relationships for N-phenyl-6-chloropyrazine-2-carboxamide derivatives as photosynthesis inhibitors:
-
Substitution on the Pyrazine Ring: The presence of a chlorine atom at the 6-position of the pyrazine ring generally enhances inhibitory activity compared to unsubstituted analogues. Furthermore, the introduction of a bulky lipophilic group, such as a tert-butyl group, at the 5-position can significantly increase potency[3][4].
-
Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring play a crucial role in determining the inhibitory activity. Electron-withdrawing groups, such as chlorine, on the phenyl ring are often associated with higher potency. The position of these substituents also influences activity, with 4-substituted and 3,4-disubstituted derivatives showing notable inhibition[3][4].
-
Lipophilicity: A positive correlation between lipophilicity and photosynthetic inhibition is often observed. Increased lipophilicity, facilitated by substituents like chlorine and tert-butyl groups, likely enhances the compound's ability to penetrate the chloroplast membrane and access the hydrophobic binding pocket on the D1 protein[3][4].
Experimental Protocols
Protocol 1: General Synthesis of N-Phenyl-6-chloropyrazine-2-carboxamides
This protocol describes a general method for the synthesis of N-phenyl-6-chloropyrazine-2-carboxamide derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Substituted aniline
-
Dry acetone
-
Pyridine
Procedure:
-
Acid Chloride Formation: Reflux a mixture of this compound (1 equivalent) and thionyl chloride (1.5 equivalents) in dry toluene for 1-2 hours.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure.
-
Amidation: Dissolve the resulting crude 6-chloropyrazine-2-carbonyl chloride in dry acetone.
-
Add this solution dropwise to a stirred solution of the appropriate substituted aniline (1 equivalent) in pyridine at room temperature.
-
Continue stirring for 30-60 minutes after the addition is complete.
-
Work-up: Pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
Protocol 2: Inhibition of Photosynthetic Electron Transport (Hill Reaction)
This protocol outlines a method to determine the IC50 values of this compound derivatives for the inhibition of photosynthetic electron transport using isolated spinach chloroplasts and the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Fresh spinach leaves
-
Isolation buffer (e.g., 0.4 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 2 mM MgCl₂)
-
Reaction buffer (e.g., 0.1 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 2 mM MgCl₂)
-
DCPIP solution (e.g., 0.5 mM)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
-
Centrifuge
-
Light source
Procedure:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold isolation buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to remove cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of ice-cold reaction buffer.
-
Determine the chlorophyll concentration of the chloroplast suspension.
-
-
Hill Reaction Assay:
-
Prepare a series of reaction mixtures in cuvettes, each containing reaction buffer, DCPIP solution, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Keep the cuvettes in the dark.
-
To initiate the reaction, add a small aliquot of the chloroplast suspension to each cuvette to a final chlorophyll concentration of approximately 10-20 µg/mL.
-
Immediately measure the initial absorbance at 600 nm (Ainitial).
-
Expose the cuvettes to a constant light source.
-
Measure the absorbance at 600 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes). The absorbance will decrease as DCPIP is reduced.
-
The rate of the Hill reaction is determined by the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Signaling Pathway of Photosystem II Inhibition
Caption: Inhibition of electron transport in Photosystem II.
Experimental Workflow for the Hill Reaction Assay
Caption: Workflow for the Hill Reaction assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regioselective Functionalization of Pyrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine and its derivatives are crucial scaffolds in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Their unique electronic properties and ability to act as hydrogen bond acceptors make them invaluable in designing molecules with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][4] The regioselective functionalization of the pyrazine ring is a critical step in the synthesis of these complex molecules, yet it presents significant challenges due to the electron-deficient nature of the ring and the potential for multiple reaction sites.[5][6]
These application notes provide a detailed overview of modern techniques for achieving regioselective functionalization of pyrazines, complete with experimental protocols and comparative data to guide researchers in this field.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-nitrogen bonds on the pyrazine core, offering broad substrate scope and functional group tolerance.[1][5]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a widely used method for the synthesis of aryl- and heteroaryl-substituted pyrazines from halopyrazines and boronic acids or their derivatives.[1][5] The regioselectivity is dictated by the position of the halogen atom on the pyrazine ring.
Table 1: Regioselective Suzuki-Miyaura Coupling of Halopyrazines
| Starting Material | Coupling Partner | Catalyst/Base/Solvent | Product | Yield (%) | Reference |
| 2,5-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / Dioxane:H₂O | 2-Chloro-5-phenylpyrazine | 75-85 | [1] |
| 2-Chloropyrazine | 1-Naphthyltrifluoroborate | PdCl₂(dppf) / Cs₂CO₃ / Toluene:H₂O | 2-(1-Naphthyl)pyrazine | 95 | [7] |
| 5-Bromoimidazo[1,2-a]pyrazine | Imidazoleboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / DME:H₂O | 5-(1H-Imidazol-1-yl)imidazo[1,2-a]pyrazine | 75 | [7] |
Protocol 1: Synthesis of 2-Chloro-5-phenylpyrazine from 2,5-Dichloropyrazine [1]
-
To a reaction vessel, add 2,5-dichloropyrazine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture at 85°C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-phenylpyrazine.
Negishi Cross-Coupling
The Negishi coupling allows for the formation of C-C bonds between halopyrazines (or pyrazine triflates) and organozinc reagents, which is particularly useful for introducing alkyl substituents.[5][8][9]
Table 2: Regioselective Negishi Coupling of Pyrazine Derivatives
| Starting Material | Coupling Partner | Catalyst/Solvent | Product | Yield (%) | Reference |
| 2,3-Dimethyl-5-trifluoromethanesulfonyloxypyrazine | n-Butylzinc bromide | NiCl₂(dppf) / THF | 2,3-Dimethyl-5-n-butylpyrazine | 85 | [8][9] |
| 2-Chloropyrazine | sec-Butylzinc bromide | Pd(dppf)Cl₂ / THF | 2-sec-Butylpyrazine | 61 | [5] |
Protocol 2: Synthesis of 2,3-Dimethyl-5-n-butylpyrazine [8][9]
-
Prepare the n-butylzinc bromide reagent by reacting n-butyl bromide with activated zinc dust in THF.
-
In a separate flask, dissolve 2,3-dimethyl-5-trifluoromethanesulfonyloxypyrazine (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Add NiCl₂(dppf) (0.05 eq) to the pyrazine solution.
-
Add the freshly prepared n-butylzinc bromide solution (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
C-H Bond Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for the regioselective introduction of substituents onto the pyrazine ring, avoiding the need for pre-functionalized starting materials.[5][10][11]
Palladium-Catalyzed C-H Arylation
Palladium catalysts can facilitate the direct coupling of C-H bonds on pyrazines with aryl halides or other coupling partners. The regioselectivity can be controlled by directing groups or the inherent electronic properties of the pyrazine substrate.[10]
Table 3: Regioselective C-H Arylation of Pyrazine Derivatives
| Starting Material | Coupling Partner | Catalyst/Base/Solvent | Product | Yield (%) | Reference |
| 3-Aminoimidazo[1,2-a]pyrazine | 4-Bromotoluene | Pd(OAc)₂ / t-BuCOOK / Toluene | 3-Amino-6-(p-tolyl)imidazo[1,2-a]pyrazine | 65 | [10] |
| Pyrazine N-oxide | Indole | Pd(OAc)₂ / AgOAc / Dioxane | 2-(Indol-3-yl)pyrazine | 45 | [11] |
Protocol 3: Regioselective C-6 Arylation of 3-Aminoimidazo[1,2-a]pyrazine [10]
-
Add 3-aminoimidazo[1,2-a]pyrazine (1.0 eq), 4-bromotoluene (1.5 eq), palladium(II) acetate (0.1 eq), and potassium tert-butoxide (2.0 eq) to a dry reaction tube.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture at 120°C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C-6 arylated product.
Iron-Catalyzed C-H Functionalization
Iron catalysis offers a more sustainable and cost-effective alternative for C-H functionalization reactions.[11]
Table 4: Iron-Catalyzed C-H Arylation of Pyrazines
| Starting Material | Coupling Partner | Catalyst/Acid/Oxidant | Product | Yield (%) | Reference |
| 2,3-Dimethylpyrazine | Phenylboronic acid | Fe(acac)₂ / TFA / K₂S₂O₈ | 2,3-Dimethyl-5-phenylpyrazine | up to 86 | [11] |
Protocol 4: Iron-Catalyzed Arylation of 2,3-Dimethylpyrazine [11]
-
To a mixture of 2,3-dimethylpyrazine (1.0 eq) and phenylboronic acid (1.5 eq) in a 1:1 mixture of dichloromethane and water, add iron(II) acetylacetonate (20 mol%).
-
Add tetrabutylammonium bromide (TBAB, 1.0 eq) and trifluoroacetic acid (1.0 eq).
-
Add potassium persulfate (2.0 eq) as the oxidant.
-
Stir the reaction vigorously at room temperature for 12 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography to afford the arylated pyrazine.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. A directing metalation group (DMG) on the pyrazine ring coordinates to a strong base (typically an organolithium reagent or a hindered magnesium amide), leading to deprotonation at the adjacent ortho-position.[12][13][14]
Table 5: Regioselective Functionalization via Directed Metalation
| Starting Material | Base/Conditions | Electrophile | Product | Yield (%) | Reference |
| 2-Chloropyrazine | LiTMP / THF, -75°C | I₂ | 2-Chloro-3-iodopyrazine | High | [14][15] |
| 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl / THF, -60°C | I₂ | 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | 78 | [16] |
| 2-(N,N-Dimethylamino)pyrazine | TMPMgCl·LiCl + BF₃·OEt₂ | I₂ | 2-(N,N-Dimethylamino)-3-iodopyrazine | 75 | [13] |
Protocol 5: Regioselective C-3 Iodination of 6-Chloroimidazo[1,2-a]pyrazine [16]
-
To a solution of 6-chloroimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous THF at -60°C under an argon atmosphere, add TMPMgCl·LiCl (1.1 eq) dropwise.
-
Stir the mixture at -60°C for 30 minutes to ensure complete metalation.
-
Add a solution of iodine (1.2 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude material by flash column chromatography to give the 3-iodo derivative.
Halogenation
Regioselective halogenation of pyrazines provides key intermediates for further functionalization, particularly through cross-coupling reactions. The electron-deficient nature of the pyrazine ring makes electrophilic halogenation challenging, often requiring specific reagents and conditions.[6][17]
Protocol 6: General Procedure for Halogenation using N-Halosuccinimides (Illustrative)
-
Dissolve the pyrazine substrate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add the N-halosuccinimide (NBS, NCS, or NIS; 1.0-1.2 eq).
-
The reaction may require an acid catalyst (e.g., trifluoroacetic acid) or a radical initiator (e.g., AIBN) and heating, depending on the substrate's reactivity.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, wash with water and brine, and dry.
-
Purify by column chromatography or recrystallization.
Note: Regioselectivity in direct halogenation can be poor without directing groups. Often, halogenation is achieved via metalation-halogenation sequences for better control (see Section 3).
Conclusion
The regioselective functionalization of pyrazines is a dynamic field with a growing arsenal of synthetic methodologies. Transition metal-catalyzed cross-coupling, direct C-H activation, and directed metalation strategies offer powerful and increasingly predictable ways to introduce a wide variety of substituents at specific positions on the pyrazine core. The choice of method will depend on the desired substitution pattern, the nature of the substituents already present, and the required functional group tolerance. The protocols and data presented herein provide a practical guide for researchers to navigate the synthesis of complex pyrazine derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Approaches to 5-Chloropyrazine-2-Carboxylic Acid Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for greener synthetic routes to 5-chloropyrazine-2-carboxylic acid, an important building block in the pharmaceutical industry. The presented methods focus on minimizing environmental impact by employing aqueous reaction media, reducing solvent usage, and exploring enzymatic transformations.
Introduction
5-Chloropyrazine-2-carboxylic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Traditional synthetic methods often rely on hazardous reagents and organic solvents, leading to significant environmental concerns. Green chemistry principles offer a framework for developing more sustainable and efficient chemical processes. This document outlines two primary green approaches to the synthesis of 5-chloropyrazine-2-carboxylic acid: the hydrolysis of its methyl ester in aqueous media and a prospective biocatalytic route.
I. Green Approach 1: Aqueous Hydrolysis of Methyl 5-Chloropyrazine-2-carboxylate
The hydrolysis of methyl 5-chloropyrazine-2-carboxylate is a straightforward and high-yielding method to obtain the desired carboxylic acid. By conducting this reaction in water, the use of volatile and often toxic organic solvents is eliminated, significantly improving the environmental profile of the synthesis. Two common bases for this hydrolysis are lithium hydroxide (LiOH) and potassium carbonate (K₂CO₃).
Comparative Data of Hydrolysis Methods
| Parameter | Method A: Lithium Hydroxide | Method B: Potassium Carbonate |
| Starting Material | Methyl 5-chloropyrazine-2-carboxylate | Methyl 5-chloropyrazine-2-carboxylate |
| Reagent | Lithium hydroxide (LiOH) | Potassium carbonate (K₂CO₃) |
| Solvent | Water | Methanol/Water |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Not specified, addition over 1.5h | 2 hours |
| Yield | High (exact % not stated)[1] | Approx. 73% (calculated from provided masses)[2] |
| Green Aspects | - Use of water as a benign solvent- High atom economy- Avoidance of organic solvents in reaction and separation[1] | - Use of a biodegradable co-solvent (methanol)- Mild reaction conditions |
Experimental Protocols
Method A: Hydrolysis using Lithium Hydroxide in Water [1]
This protocol is lauded for its operational simplicity and environmentally benign conditions, completely avoiding the use of organic solvents during the reaction and product isolation.[1]
Materials:
-
Methyl 5-chloropyrazine-2-carboxylate (1.0 mol, 172.5 g)
-
Lithium hydroxide (1.01 mol, 24.24 g)
-
Deionized water (1 L)
-
Concentrated Hydrochloric Acid (for acidification)
-
2 L round-bottomed flask
-
Mechanical stirrer
-
Thermometer
Procedure:
-
In a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, add lithium hydroxide (24.24 g) to 1 L of water and stir until dissolved.
-
To this solution, add methyl 5-chloropyrazine-2-carboxylate (172.5 g) in portions over a period of 1.5 hours, while maintaining the reaction at room temperature.
-
Monitor the reaction to completion by a suitable method (e.g., TLC or HPLC).
-
Upon completion, carefully acidify the reaction mixture to a pH of approximately 2 using concentrated hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-chloropyrazine-2-carboxylic acid.
Method B: Hydrolysis using Potassium Carbonate in Methanol/Water [2]
This method utilizes a mixed solvent system and provides a clear, detailed procedure for laboratory-scale synthesis.
Materials:
-
Methyl 5-chloropyrazine-2-carboxylate (8.69 mmol, 1.50 g)
-
Potassium carbonate (8.69 mmol, 1.201 g)
-
Methanol (16 mL)
-
Water (8 mL)
-
Ethyl acetate
-
5M Hydrochloric Acid
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 5-chloro-2-pyrazinecarboxylate (1.50 g) in a mixture of methanol (16 mL) and water (8 mL) in a suitable flask at room temperature.
-
Add potassium carbonate (1.201 g) to the solution and stir the mixture for 2 hours at room temperature.
-
After 2 hours, remove the methanol under reduced pressure.
-
Partition the remaining aqueous residue between ethyl acetate and water (20 mL).
-
Separate the aqueous layer and acidify it by the addition of 5M hydrochloric acid.
-
Extract the acidified aqueous layer twice with ethyl acetate.
-
Combine the organic extracts and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the title compound as a white solid (1.00 g).[2]
Workflow for Aqueous Hydrolysis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloropyrazine-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Chloropyrazine-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 2,6-dichloropyrazine, which can be selectively hydrolyzed, or methyl 6-chloropyrazine-2-carboxylate, which is hydrolyzed to the carboxylic acid. Another route involves the chlorination of a pyrazine-2-carboxylic acid derivative.
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For instance, the amidation of this compound to form derivatives has been reported with yields in the range of 71-75%.[1][2] A green hydrolysis method for a similar compound, 5-chloropyrazine-2-carboxylic acid, from its methyl ester using lithium hydroxide (LiOH) has been reported to provide a high yield.[3]
Q3: Are there safer alternatives to thionyl chloride for the preparation of 6-chloropyrazine-2-carbonyl chloride?
A3: Yes, 2,4,6-trichlorobenzoyl chloride can be used as a substitute for thionyl chloride.[1][2] Thionyl chloride is listed under the Chemical Weapons Convention, making 2,4,6-trichlorobenzoyl chloride a safer and more accessible alternative for activating the carboxylic acid.[1][2]
Q4: What analytical techniques are recommended for characterizing the final product?
A4: The structure and purity of this compound and its derivatives are typically confirmed using techniques such as ¹H NMR, ¹³C NMR, FTIR, and high-resolution mass spectrometry (HRMS).[1][2] High-performance liquid chromatography (HPLC) can be used to assess the purity of the product.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete hydrolysis of the ester starting material. | - Increase the reaction time or temperature. - Ensure the base (e.g., LiOH, NaOH) is fully dissolved and used in sufficient molar excess. - Consider using a co-solvent to improve the solubility of the ester. |
| Side reactions, such as the formation of 6-hydroxypyrazine-2-carboxylic acid during hydrolysis. | - Use a milder base like lithium hydroxide (LiOH) instead of sodium hydroxide (NaOH) to minimize nucleophilic substitution of the chlorine atom.[3] - Carefully control the reaction temperature to avoid unwanted side reactions. | |
| Inefficient chlorination of the pyrazine ring. | - Ensure the chlorinating agent is fresh and used in the correct stoichiometric amount. - Optimize the reaction temperature and time. - The choice of solvent can be critical; ensure it is dry and appropriate for the reaction. | |
| Presence of Impurities | Unreacted starting material. | - Monitor the reaction progress using TLC or HPLC to ensure complete conversion. - If the reaction has stalled, consider adding more reagent or extending the reaction time. - Purify the crude product using recrystallization or column chromatography. |
| Formation of di-acid or other byproducts from 2,6-dichloropyrazine. | - Carefully control the stoichiometry of the hydrolyzing agent to favor mono-substitution. - Lowering the reaction temperature can increase selectivity. - Purify the product via recrystallization, taking advantage of potential solubility differences between the mono-acid and di-acid. | |
| Residual solvent or reagents. | - Ensure the product is thoroughly dried under vacuum. - Wash the isolated product with an appropriate solvent to remove residual reagents. | |
| Reaction Not Progressing | Poor quality of reagents or solvents. | - Use reagents from a reliable source and ensure they are not degraded. - Use dry solvents, especially for reactions sensitive to moisture (e.g., those involving acyl chlorides). |
| Inadequate mixing in a heterogeneous reaction mixture. | - Use a suitable mechanical stirrer to ensure efficient mixing. | |
| Incorrect reaction temperature. | - Verify the reaction temperature using a calibrated thermometer. Some reactions require precise temperature control for optimal results. |
Experimental Protocols
Protocol 1: Hydrolysis of Methyl 6-Chloropyrazine-2-carboxylate
This protocol is based on a green chemistry approach for the hydrolysis of a similar compound.[3]
-
Preparation: In a round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve lithium hydroxide (LiOH) (1.01 mol) in water (1 L).
-
Reaction: To the LiOH solution, add methyl 6-chloropyrazine-2-carboxylate (1.0 mol) in portions over 1.5 hours. Maintain the reaction temperature below 40°C during the addition.
-
Monitoring: Stir the mixture at room temperature for an additional 2-3 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to 0-5°C and acidify with concentrated hydrochloric acid (HCl) to a pH of 2-3.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis from 2,6-Dichloropyrazine
This protocol involves the selective mono-hydrolysis of 2,6-dichloropyrazine.
-
Preparation: In a suitable reaction vessel, dissolve 2,6-dichloropyrazine in an appropriate solvent such as dioxane or THF.
-
Reaction: Add a stoichiometric equivalent of a base (e.g., NaOH or KOH) dissolved in water dropwise to the solution while maintaining a controlled temperature (e.g., 50-70°C).
-
Monitoring: Monitor the reaction by TLC or GC to observe the disappearance of the starting material and the formation of the mono-substituted product. Over-reaction can lead to the formation of the di-hydroxy or di-acid pyrazine.
-
Work-up: After the reaction is complete, cool the mixture and neutralize any excess base. Acidify the solution to precipitate the carboxylic acid.
-
Isolation and Purification: Filter the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used to purify the this compound from unreacted 2,6-dichloropyrazine and the di-substituted byproduct.
Visualizing the Synthesis and Troubleshooting
Synthesis Pathway of this compound
Caption: Common synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of 6-Chloropyrazine-2-carboxylic Acid by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 6-Chloropyrazine-2-carboxylic acid via recrystallization. It includes a detailed experimental protocol, troubleshooting advice, and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, polar organic solvents are generally suitable. Based on the solubility of structurally similar compounds like pyrazine-2-carboxylic acid and 5-methyl-2-pyrazinecarboxylic acid, good candidate solvents include ethanol, acetone, and ethyl acetate.[1][2] Water can also be considered, potentially in a mixed solvent system with an alcohol, as pyrazine carboxylic acids show some solubility in water.[1] It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific sample.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If this compound does not dissolve in the hot solvent, you can try the following:
-
Increase the amount of solvent: Add small increments of the hot solvent until the solid dissolves. Be cautious not to add a large excess, as this will reduce the final yield.
-
Increase the temperature: Ensure your solvent is at or near its boiling point.
-
Switch to a more suitable solvent: If the compound remains insoluble even with a significant amount of hot solvent, a different solvent with stronger solvating power for your compound may be necessary.
Q3: No crystals are forming upon cooling. What went wrong?
A3: The failure of crystals to form is a common issue in recrystallization and can be due to several factors:
-
Too much solvent was used: This is the most frequent reason for crystallization failure. To remedy this, you can evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.
-
The solution is supersaturated but nucleation has not occurred: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
-
The cooling process is too slow: While slow cooling is generally preferred for large, pure crystals, sometimes a slightly faster cooling rate can initiate crystallization. You can try cooling the flask in an ice bath once it has reached room temperature.
Q4: My product has "oiled out" instead of crystallizing. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present. To address this:
-
Reheat the solution: Add a small amount of additional solvent to fully dissolve the oil.
-
Cool slowly: Allow the solution to cool very slowly and without disturbance. Placing the flask in an insulated container can help.
-
Change the solvent: Consider using a lower-boiling point solvent or a different solvent system altogether.
Q5: The purity of my recrystallized product is still low. What can I do?
A5: If the purity has not significantly improved, consider the following:
-
Incomplete dissolution of impurities: Ensure that you are using the minimum amount of hot solvent to dissolve your target compound, leaving insoluble impurities behind to be removed by hot filtration.
-
Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice.[3] Allow for slow cooling to promote the formation of pure crystals.
-
Perform a second recrystallization: A second recrystallization step can often significantly improve purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Crystal Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- The final cooling temperature was not low enough. | - Evaporate excess solvent and re-cool.- Ensure the filtration apparatus is pre-heated.- Cool the solution in an ice bath after it has reached room temperature. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. |
| Formation of fine powder instead of crystals | - The solution was cooled too quickly or agitated during cooling. | - Allow the solution to cool slowly and undisturbed. |
| Crystals do not form at all | - The solution is not supersaturated (too much solvent).- Nucleation has not been initiated. | - Boil off some of the solvent.- Scratch the inner surface of the flask with a glass rod or add a seed crystal. |
| "Oiling out" of the product | - The melting point of the solute is below the boiling point of the solvent.- High concentration of impurities. | - Reheat the solution, add more solvent, and cool slowly.- Use a lower-boiling point solvent or a different solvent system. |
Data Presentation
Qualitative Solubility of Pyrazine Carboxylic Acids
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Sparingly Soluble | Soluble | Fair (potential for mixed solvent) |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Acetone | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good |
| Hexane | Insoluble | Insoluble | Poor |
| Toluene | Insoluble | Sparingly Soluble | Poor |
| DMSO | Soluble | Very Soluble | Poor (difficult to remove) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Materials:
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Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent while stirring. Continue to add the hot solvent dropwise until all the solid has just dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.
Workflow and Troubleshooting Diagram
Caption: Recrystallization workflow and troubleshooting guide.
References
stability and storage conditions for 6-Chloropyrazine-2-carboxylic acid
This technical support center provides guidance on the stability and storage of 6-Chloropyrazine-2-carboxylic acid, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Stability and Storage Conditions
Proper storage and handling are crucial for maintaining the integrity of this compound. The following table summarizes the recommended conditions based on available data.
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature. For long-term storage, refrigeration at 2-8°C is recommended. | [1] |
| Atmosphere | Store in a dry environment. The compound may be moisture-sensitive. | [1] |
| Light | Keep in a dark place. Protect from light to prevent potential photodegradation. | [2] |
| Container | Store in a tightly sealed container to prevent moisture ingress and contamination. | [1][2] |
| Incompatibilities | Avoid strong oxidizing agents. | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the initial appearance and signs of degradation of this compound?
A1: this compound is typically a light yellow to brown solid (powder or crystalline). Signs of degradation may include a significant change in color, clumping of the powder (indicating moisture uptake), or a noticeable change in solubility.
Q2: How can I assess the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.[3] A generic method is provided in the "Experimental Protocols" section.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, potential degradation routes for similar compounds include:
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Hydrolysis: The carboxylic acid group can react with water, especially at elevated temperatures or extreme pH, although it is generally stable. The chloro-substituent is generally stable to hydrolysis under normal conditions but can be susceptible under harsh basic conditions.
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common pathway for many aromatic and heterocyclic compounds.[4]
-
Thermal Decomposition: At its melting point (around 160°C), the compound decomposes.[2][3] Thermal decomposition of similar pyrazine carboxylic acids can involve decarboxylation (loss of CO2).[5]
Q4: What are the hazardous decomposition products?
A4: When heated to decomposition, this compound may emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the storage conditions (temperature, light, and moisture). Assess the purity of the material using HPLC. |
| Poor solubility in a solvent system where it was previously soluble | The compound may have degraded or absorbed moisture. | Dry the compound under vacuum. Re-test solubility with a fresh, unopened sample if available. |
| Appearance of new peaks in HPLC analysis | Degradation of the compound. | Conduct a forced degradation study (see "Experimental Protocols") to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Method optimization may be required.
Instrumentation:
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HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% acid (e.g., phosphoric acid or formic acid) to adjust the pH to approximately 2.5-3.0. Filter and degas the mobile phase.
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Standard Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
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Sample Preparation: Prepare a sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: ~270 nm (determine the optimal wavelength by running a UV scan)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
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Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.[4][6][7]
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 100°C) for 48 hours.
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Photodegradation: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
Procedure:
-
Prepare samples under each of the stress conditions described above.
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At specified time points, withdraw aliquots of the samples.
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Neutralize the acid and base hydrolysis samples before analysis.
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Analyze all samples by HPLC (using the method described in Protocol 1 or a developed stability-indicating method) to observe the formation of degradation products.
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Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Key storage recommendations for this compound.
References
Technical Support Center: Optimization of Pyrazine Carboxamide Formation
Welcome to the Technical Support Center for the synthesis of pyrazine carboxamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your reaction conditions and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazine carboxamides?
A1: The synthesis of pyrazine carboxamides typically involves the formation of an amide bond between a pyrazine carboxylic acid or its activated derivative and an amine.[1] The choice of method often depends on the specific substrates, desired scale, and available reagents. Key methods include:
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Synthesis via Acyl Chloride: This classic method involves converting the pyrazine carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine.[1][2]
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Amide Coupling Reagents: Direct coupling of the pyrazine carboxylic acid and amine can be achieved using various coupling reagents. A common example is the use of N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[3]
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Enzymatic Synthesis: For a greener and more selective approach, enzymatic catalysis, for instance using Lipozyme® TL IM, can be employed to form the amide bond from pyrazine esters and amines.[2][4]
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From Nitriles: Partial hydrolysis of a pyrazine carbonitrile can yield the corresponding carboxamide. This method can sometimes offer higher yields compared to direct amidation of the pyrazine ring.[5]
Q2: I am experiencing a very low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields are a common issue in pyrazine carboxamide synthesis and can be attributed to several factors. Here are some troubleshooting steps:
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Incomplete Reaction: The reaction may not have reached completion.
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Solution: Try extending the reaction time or increasing the temperature. Ensure efficient mixing to improve contact between reactants.[6]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, or catalyst is critical and can significantly affect the yield.
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Solution: Screen different solvents. The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants. Similarly, the strength and type of base used can be crucial. A systematic optimization of these parameters is recommended.[6]
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials, thus reducing the yield of the desired product.[6]
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Solution: Identify potential side reactions based on your starting materials and conditions. Adjusting the reaction temperature, order of reagent addition, or using protecting groups might minimize side product formation.
-
-
Purity of Reagents: Impurities in starting materials or solvents can interfere with the reaction.
-
Solution: Ensure all reagents and solvents are of high purity and are anhydrous where necessary.
-
Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A3: Improving reaction selectivity towards the desired pyrazine carboxamide often involves fine-tuning the reaction conditions.
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Reaction Condition Optimization: A systematic approach to optimizing reaction parameters such as temperature, catalyst, and reaction time can enhance selectivity.[6] For instance, lowering the temperature may reduce the rate of side reactions more than the desired reaction.
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Choice of Reagents: The choice of coupling agent or activating agent can influence the formation of side products. Experiment with different reagents to find one that favors the desired transformation.
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Milder Conditions: Pyrazine derivatives can be sensitive to harsh reaction conditions.[6] Employing milder reagents and reaction conditions can prevent degradation of the starting materials or the product.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of pyrazine carboxamides.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents or catalyst.2. Incorrect reaction temperature.3. Insufficient reaction time.4. Poor solubility of starting materials. | 1. Check the quality and activity of your reagents and catalyst. Use fresh reagents if possible.2. Optimize the reaction temperature. Some reactions require heating, while others may proceed better at room temperature or below.3. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time if necessary.[6]4. Screen for a more suitable solvent that dissolves all reactants effectively.[6] |
| Formation of Multiple Products | 1. Competing side reactions.2. Degradation of starting material or product.3. Presence of impurities. | 1. Adjust stoichiometry of reactants. Sometimes using a slight excess of one reactant can drive the reaction towards the desired product.2. Use milder reaction conditions (e.g., lower temperature, less reactive coupling agent).[6]3. Purify starting materials before use. |
| Difficulty in Product Purification | 1. Product has similar polarity to starting materials or byproducts.2. Product is unstable on silica gel.3. Product is an oil and difficult to crystallize. | 1. Explore different solvent systems for column chromatography. If separation is still difficult, consider alternative purification techniques like preparative HPLC or crystallization.2. Use a different stationary phase (e.g., alumina) for chromatography or consider purification by extraction or crystallization.3. Try different crystallization solvents or solvent mixtures. If crystallization fails, purification by chromatography is the next best option. |
Experimental Protocols
Below are detailed methodologies for common pyrazine carboxamide synthesis routes.
Protocol 1: Synthesis via Acyl Chloride
This method involves the conversion of pyrazine-2-carboxylic acid to its more reactive acyl chloride, which then reacts with an amine.[1]
Step 1: Synthesis of Pyrazine-2-carbonyl chloride [1]
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To a round-bottom flask containing pyrazine-2-carboxylic acid (1.0 eq), add dry toluene.
-
Carefully add thionyl chloride (1.5 eq) to the suspension.
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Reflux the mixture for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.
-
After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
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Dissolve the crude pyrazine-2-carbonyl chloride in a suitable dry, non-protic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).
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Cool the solution in an ice bath.
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Add the desired amine (1.0-1.2 eq) and a base (e.g., triethylamine, pyridine; 1.5-2.0 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, perform an aqueous workup to remove excess reagents and salts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis using DCC/DMAP Coupling
This protocol describes the direct coupling of a pyrazine carboxylic acid with an amine using DCC as the coupling agent and DMAP as a catalyst.[3]
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In a round-bottom flask, dissolve pyrazine-2-carboxylic acid (1.0 eq), the desired amine (1.0 eq), and DMAP (0.1-0.2 eq) in an anhydrous solvent like DCM.[3]
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.[3]
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise to the mixture.[3]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Enzymatic Synthesis in a Continuous-Flow System
This method offers a greener alternative for the synthesis of pyrazinamide derivatives from pyrazine esters and amines.[4]
-
System Setup: Prepare a continuous-flow reactor packed with an immobilized enzyme such as Lipozyme® TL IM.
-
Feed Solutions:
-
Reaction Execution:
-
Workup and Purification:
-
Collect the output from the reactor.
-
The solvent can be removed under reduced pressure.
-
The resulting product can then be purified, typically by recrystallization or column chromatography, to yield the desired pyrazinamide derivative.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide.
| Parameter | Method: DCC/DMAP Coupling[3] |
| Pyrazine Substrate | Pyrazine carboxylic acid (1.0 eq) |
| Amine Substrate | 4-Bromo-3-methyl aniline (1.0 eq) |
| Coupling Agent | DCC (1.1 eq) |
| Catalyst | DMAP (0.2 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Yield | 83% |
Table 2: Optimization of Enzymatic Synthesis of a Pyrazinamide Derivative. [4]
| Parameter | Condition |
| Enzyme | Lipozyme® TL IM |
| Substrates | Pyrazine-2-carboxylate (5 mmol), Benzylamine (15 mmol) |
| Solvent | tert-Amyl alcohol |
| Temperature | 45 °C |
| System | Continuous-flow reactor |
| Residence Time | 20 min |
| Isolated Yield | Up to 91.6% |
Visualizations
Caption: General experimental workflow for pyrazine carboxamide synthesis.
Caption: Troubleshooting logic for low yield in pyrazine carboxamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]
- 5. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
troubleshooting failed reactions involving 6-Chloropyrazine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloropyrazine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
I. Amide Coupling Reactions
Amide bond formation is a common reaction involving this compound. However, due to the electron-deficient nature of the pyrazine ring, researchers may encounter challenges.
Frequently Asked Questions (FAQs) - Amide Coupling
Q1: My amide coupling reaction with this compound is failing or giving low yields. What are the common causes?
A1: Low yields or reaction failure in amide coupling with this compound can stem from several factors:
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Poor activation of the carboxylic acid: The electron-withdrawing pyrazine ring can make the carboxyl group less reactive. Standard coupling reagents might not be efficient enough.
-
Low nucleophilicity of the amine: Sterically hindered or electron-poor amines may not react efficiently with the activated carboxylic acid.
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Side reactions: The presence of the chloro-substituent and the acidic proton can lead to unwanted side reactions under certain conditions.
-
Suboptimal reaction conditions: Incorrect choice of solvent, base, temperature, or coupling reagent can significantly impact the reaction outcome.
-
Solubility issues: this compound and its salts may have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures and poor reactivity.
Q2: I am observing a significant amount of unreacted this compound. How can I improve the conversion?
A2: To improve the conversion of the carboxylic acid, consider the following:
-
Choice of Coupling Reagent: For electron-deficient substrates like this, more potent coupling reagents may be required. While common reagents like EDC/HOBt can be attempted, methods that proceed via a more reactive intermediate, such as an acyl chloride, often give better results.
-
Activation to the Acyl Chloride: A reliable method is the conversion of the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] The resulting acyl chloride is highly reactive towards amines.
-
Use of Additives: In standard coupling reactions, additives like DMAP can enhance the rate of acylation.[4]
Q3: My desired amide product is contaminated with byproducts. What are the likely side reactions?
A3: Potential side reactions during the amide coupling of this compound include:
-
Hydrolysis of the Chloro-substituent: Under harsh basic conditions or prolonged heating in the presence of water, the 6-chloro group can be hydrolyzed to a hydroxyl group, leading to the formation of 6-hydroxypyrazine-2-carboxamide derivatives.[5]
-
Decarboxylation: Although less common under standard amide coupling conditions, prolonged exposure to high temperatures could potentially lead to decarboxylation of the starting material or product.
-
Epimerization: If the amine or carboxylic acid contains a chiral center, the choice of coupling reagent and base can influence the degree of epimerization.
Data Presentation: Comparison of Amide Coupling Methods
| Coupling Method | Reagents | Typical Yield | Notes |
| Acyl Chloride | 1. SOCl₂ or (COCl)₂2. Amine, Base (e.g., Et₃N) | Good to Excellent | Two-step process, but the acyl chloride is highly reactive.[1] |
| Mixed Anhydride | 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAP | 71-75% | A one-pot procedure with good reported yields for this specific substrate.[6][7] |
| Carbodiimide | EDC, HOBt, DIPEA | Variable | May require optimization; yields can be lower with electron-deficient substrates.[4] |
| Phosphonium-based | PyBOP, DIPEA | Variable | Generally effective for a wide range of substrates, but may need optimization. |
| Uronium-based | HATU, DIPEA | Variable | A powerful coupling reagent, but can be expensive.[4] |
Experimental Protocols: Amide Synthesis
Protocol 1: Two-Step Amide Synthesis via Acyl Chloride [1]
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent (e.g., toluene or DCM). Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux and monitor the reaction until the starting material is consumed (typically 1-3 hours).
-
Amide Formation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF). In a separate flask, dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in the same solvent. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization.
Protocol 2: One-Pot Amide Synthesis using TCBC [6][7]
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.0 eq) and 2,4,6-trichlorobenzoyl chloride (TCBC, 1.0 eq) at room temperature. Stir the mixture for 20 minutes.
-
Amine Addition: Add DMAP (1.0 eq) followed by the dropwise addition of the amine (1.0 eq). Heat the reaction mixture to 50-55 °C and stir for 1 hour.
-
Work-up: Cool the reaction to room temperature and filter off any solids. Add cold water to the filtrate and extract with dichloromethane. Wash the combined organic layers with 5% HCl, 5% NaOH, 5% Na₂CO₃, and water. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography.
Mandatory Visualization: Amide Coupling Workflow
Caption: A decision workflow for amide coupling reactions involving this compound.
II. Suzuki Coupling Reactions
The chloro-substituent at the 6-position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. However, the presence of the carboxylic acid group and the electron-deficient pyrazine ring can present challenges.
Frequently Asked Questions (FAQs) - Suzuki Coupling
Q1: My Suzuki coupling reaction with this compound is not working. What are the common reasons for failure?
A1: Complete failure of a Suzuki coupling with this substrate often points to several critical issues:
-
Catalyst Inactivity: Aryl chlorides are less reactive than bromides or iodides in Suzuki couplings. The catalyst system (palladium precursor and ligand) may not be active enough to facilitate the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Inappropriate Ligand: The choice of phosphine ligand is crucial for the coupling of aryl chlorides. Bulky, electron-rich ligands are often required to promote the reaction.
-
Base Incompatibility: The base plays a key role in activating the boronic acid. An unsuitable or weak base can halt the catalytic cycle. The acidic proton of the carboxylic acid can also interfere with the base.
-
Substrate-Related Issues: The carboxylic acid group can potentially coordinate to the palladium center, inhibiting catalysis. It may be necessary to protect the carboxylic acid or use specific conditions that tolerate this functional group.
Q2: I am observing low yields and several byproducts in my Suzuki coupling. What are the likely side reactions?
A2: Low yields can be a result of incomplete reaction or the formation of undesired products:
-
Protodeboronation: The boronic acid can be cleaved by acidic protons or water, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for cross-coupling.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
Hydrolysis of the Chloro-group: Under certain basic conditions and elevated temperatures, the chloro group can be displaced by a hydroxyl group.
-
Decarboxylation: At high temperatures, there is a risk of losing the carboxylic acid group.
Q3: How can I optimize the Suzuki coupling conditions for this compound?
A3: To optimize the reaction, consider the following:
-
Protect the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can prevent its interference with the catalyst and base. The ester can be hydrolyzed back to the carboxylic acid after the coupling.
-
Screen Ligands: Use bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to be effective for the coupling of aryl chlorides.[8][9]
-
Screen Bases: A range of bases should be screened. While carbonate bases (K₂CO₃, Cs₂CO₃) are common, phosphate bases (K₃PO₄) are often effective for challenging couplings.[10]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The ratio of organic solvent to water can be critical and should be optimized.
-
Temperature: Aryl chlorides typically require higher reaction temperatures (80-120 °C) to react efficiently.
Data Presentation: Illustrative Conditions for Suzuki Coupling
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Likely low to no conversion. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | Improved yield expected due to a more active catalyst system.[8] |
| Pd(dppf)Cl₂ | (none) | Cs₂CO₃ | DMF/H₂O | 120 | Moderate to good yield possible, dppf is a robust ligand. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | High yield expected, a common system for challenging aryl chlorides. |
Note: This table is for illustrative purposes to guide optimization. Actual yields will depend on the specific boronic acid and precise reaction conditions.
Experimental Protocols: Suzuki Coupling
Protocol: Suzuki Coupling of the Methyl Ester of this compound
-
Esterification: First, protect the carboxylic acid as a methyl ester using standard conditions (e.g., SOCl₂ in methanol).
-
Reaction Setup: In a Schlenk tube, combine the methyl 6-chloropyrazine-2-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Degassing: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, 4:1) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 100-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
-
Hydrolysis: If desired, hydrolyze the methyl ester back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).[5]
Mandatory Visualization: Suzuki Coupling Catalytic Cycle and Troubleshooting
Caption: The Suzuki catalytic cycle with key troubleshooting points for reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Halogen Exchange of 6-Chloropyrazine-2-Carboxylic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the halogen exchange of 6-chloropyrazine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the halogen exchange process for this compound, a key reaction in the synthesis of various pharmaceutical intermediates. The reaction is typically a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazine ring nitrogens and the carboxylic acid group activates the chlorine at position 6 for substitution.[1][2][3]
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Insufficient Reaction Temperature: The SNAr reaction on heteroaromatic rings often requires significant thermal energy to overcome the activation barrier.[4] | - Gradually increase the reaction temperature in 10-20°C increments. - Consider switching to a higher-boiling point solvent like DMF, DMSO, or NMP. |
| 2. Poor Nucleophile Solubility: The halide salt (e.g., NaI, KBr, KF) may have low solubility in the chosen solvent, reducing the effective concentration of the nucleophile. | - Use a polar, aprotic solvent such as DMF, DMSO, or DMAc, which are known to solubilize salts.[5] - For fluorination with KF, consider using a spray-dried, anhydrous grade and a phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium bromide). | |
| 3. Inappropriate Solvent: The solvent plays a crucial role in stabilizing the intermediate (Meisenheimer complex) and solvating the nucleophile. | - Aprotic polar solvents are generally preferred for SNAr reactions.[5] Avoid protic solvents like alcohols, which can solvate the halide nucleophile and reduce its reactivity. | |
| Product Decomposition or Side Reactions | 1. Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, leading to the formation of 2-halo-6-chloropyrazine. | - Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the halogen exchange. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.[6][7] |
| 2. Reaction with Carboxylic Acid: The basicity of some halide sources or additives could deprotonate the carboxylic acid, affecting its electronic properties and solubility. | - Convert the carboxylic acid to its corresponding salt or ester prior to the reaction to prevent unwanted acid-base chemistry. | |
| Difficult Product Isolation | 1. Product is Soluble in Solvent: The resulting halopyrazine-2-carboxylic acid may be soluble in high-boiling point solvents like DMF or DMSO, making extraction difficult. | - After the reaction is complete, cool the mixture and pour it into ice-water. - Acidify the aqueous solution with HCl to protonate the carboxylic acid, which should decrease its water solubility and cause it to precipitate. - Filter the resulting solid.[8] |
| 2. Emulsion during Workup: The presence of polar aprotic solvents can lead to emulsion formation during aqueous extraction. | - Add a saturated brine solution to the aqueous layer to help break the emulsion. - If possible, remove the bulk of the high-boiling point solvent under reduced pressure before performing the aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: Why is my Finkelstein reaction not working on this compound?
A1: The classic Finkelstein reaction (e.g., NaI in acetone) is primarily designed for alkyl halides.[5][9] Aromatic halides, like this compound, are generally unreactive under these conditions because the SN2 mechanism is not feasible.[5] For aromatic systems, this transformation is an SNAr reaction. Success depends on factors like using a polar aprotic solvent (DMF, DMSO) and higher temperatures to facilitate the substitution. For less reactive aromatic chlorides and bromides, copper or nickel catalysis may be required to promote the "aromatic Finkelstein reaction".[5][10][11][12]
Q2: What is the best solvent for performing a halogen exchange to produce 6-iodopyrazine-2-carboxylic acid?
A2: Polar aprotic solvents are highly recommended. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they effectively dissolve the sodium or potassium iodide and the pyrazine substrate, and they help stabilize the charged intermediate of the SNAr mechanism.[5]
Q3: I am trying to introduce a bromine atom. What reagents should I use?
A3: For converting the 6-chloro derivative to the 6-bromo derivative, you can use a bromide salt like sodium bromide (NaBr) or potassium bromide (KBr) in a high-boiling point polar aprotic solvent. Due to the lower nucleophilicity of bromide compared to iodide, you may need higher temperatures or a catalyst. Alternatively, if starting from an amino-pyrazine, a Sandmeyer-type reaction could be employed to introduce the bromine. A separate approach involves the Hell-Volhard-Zelinskii reaction for α-bromination of carboxylic acids, but this acts on the alpha-carbon of an alkyl chain, not the aromatic ring itself.[13][14]
Q4: Can I perform the halogen exchange on the corresponding ester, 6-chloropyrazine-2-carboxylate, instead?
A4: Yes, and this is often the recommended strategy. The ester is typically more soluble in organic solvents and is not susceptible to the side reactions associated with the free carboxylic acid (like deprotonation or decarboxylation at high temperatures). After successfully performing the halogen exchange on the ester, you can hydrolyze it back to the carboxylic acid using standard acidic or basic conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be spotted against the starting material on a TLC plate or injected into an HPLC to observe the disappearance of the starting material and the appearance of the product spot/peak. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to confirm the mass of the product being formed.
Experimental Protocols
Protocol 1: Synthesis of 6-Iodopyrazine-2-carboxylic Acid via Halogen Exchange
This protocol describes a representative procedure for the conversion of this compound to 6-iodopyrazine-2-carboxylic acid.
-
Reagents and Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add anhydrous sodium iodide (NaI) (2.0-3.0 eq).
-
Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution with respect to the starting material.
-
-
Reaction:
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction may take 12-24 hours to reach completion.
-
-
Workup and Purification:
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Pour the dark reaction mixture into a beaker containing ice-water (10x the volume of DMF).
-
Stir the aqueous mixture and acidify to pH 2-3 using 2M HCl. A precipitate should form.
-
Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid under vacuum to yield the crude 6-iodopyrazine-2-carboxylic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Halogen Exchange via Ester Protection Strategy
This three-step protocol minimizes side reactions by first protecting the carboxylic acid.
-
Step 1: Esterification (e.g., Methyl Ester)
-
Suspend this compound (1.0 eq) in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (1.2 eq).
-
Remove the ice bath and stir the mixture at reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the methyl 6-chloropyrazine-2-carboxylate.
-
-
Step 2: Halogen Exchange on the Ester
-
Follow the procedure in Protocol 1 , substituting methyl 6-chloropyrazine-2-carboxylate for the carboxylic acid.
-
For the workup, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry and concentrate to yield the crude methyl 6-halopyrazine-2-carboxylate.
-
-
Step 3: Hydrolysis
-
Dissolve the crude ester from Step 2 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Remove the THF under reduced pressure. Acidify the remaining aqueous solution with 2M HCl to pH 2-3 to precipitate the product.
-
Filter, wash with cold water, and dry the solid to obtain the final 6-halopyrazine-2-carboxylic acid.
-
Visualizations
dot graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, size="7.6,7.6", dpi=72]; node [shape=rectangle, style="filled,rounded", fontname="Arial", fontsize=10];
start [label="Low or No Reaction Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="Check Reaction\nTemperature", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Check Reagent\nSolubility", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Check for\nSide Reactions", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
sol1a [label="Increase Temperature\n(e.g., to 120-140 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Switch to Higher\nBoiling Solvent\n(DMF, DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2a [label="Use Polar Aprotic\nSolvent (DMF, DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Add Phase Transfer\nCatalyst (for Fluorination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3a [label="Protect Carboxylic Acid\nas an Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3b [label="Follow Up with\nEster Hydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> {cause1, cause2, cause3}; cause1 -> sol1a -> sol1b; cause2 -> sol2a -> sol2b; cause3 -> sol3a -> sol3b; } enddot Caption: Troubleshooting workflow for low yield in halogen exchange.
// Pathway 1: Direct Halogen Exchange p1_step1 [label="Direct S_NAr\n(NaI, DMF, 140°C)", fillcolor="#FBBC05", fontcolor="#202124"]; p1_prod [label="6-Iodopyrazine-2-Carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; p1_side [label="Potential Decarboxylation\nSide Product", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
sub -> p1_step1 [label="Route 1"]; p1_step1 -> p1_prod [label="Desired Product"]; p1_step1 -> p1_side [style=dashed, color="#5F6368", label="Risk"];
// Pathway 2: Protection Strategy p2_step1 [label="1. Esterification\n(MeOH, SOCl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p2_inter [label="Methyl 6-Chloropyrazine-2-Carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; p2_step2 [label="2. S_NAr Exchange\n(NaI, DMF, 140°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p2_inter2 [label="Methyl 6-Iodopyrazine-2-Carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; p2_step3 [label="3. Hydrolysis\n(LiOH, THF/H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p2_prod [label="6-Iodopyrazine-2-Carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
sub -> p2_step1 [label="Route 2 (Recommended)"]; p2_step1 -> p2_inter; p2_inter -> p2_step2; p2_step2 -> p2_inter2; p2_inter2 -> p2_step3; p2_step3 -> p2_prod; } enddot Caption: Comparison of direct vs. protection strategy pathways.
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. byjus.com [byjus.com]
- 10. An Enantioselective Aromatic Finkelstein Reaction - ChemistryViews [chemistryviews.org]
- 11. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
minimizing impurities in the production of 6-Chloropyrazine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 6-Chloropyrazine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary and well-documented synthetic routes for this compound are:
-
Hydrolysis of Methyl 6-chloropyrazine-2-carboxylate: This method involves the saponification of the methyl ester to the corresponding carboxylic acid.
-
Oxidation of 2-Chloro-6-methylpyrazine: This route utilizes an oxidizing agent to convert the methyl group to a carboxylic acid.
Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?
A2: Key parameters to control include:
-
Reaction Temperature: Both excessively high and low temperatures can lead to incomplete reactions or the formation of side products.
-
Choice of Reagents: The selection of the base for hydrolysis or the oxidizing agent for oxidation significantly impacts the impurity profile.
-
Reaction Time: Insufficient reaction time can result in a high percentage of unreacted starting material, while excessive time can promote the formation of degradation products.
-
pH Control: Maintaining the appropriate pH during workup and purification is crucial to prevent the formation of certain impurities and to ensure the desired product is in the correct form for isolation.
Q3: How can I effectively purify the final product?
A3: Common and effective purification methods for this compound include:
-
Recrystallization: A well-chosen solvent system can effectively remove many impurities.[1][2][3]
-
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.[4][5]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may be encountered during the synthesis of this compound via the two primary routes.
Route 1: Hydrolysis of Methyl 6-chloropyrazine-2-carboxylate
This synthetic pathway is a common and often high-yielding method. However, impurities can arise if reaction conditions are not carefully controlled.
-
Symptom: HPLC analysis of the final product shows a peak corresponding to 6-Hydroxypyrazine-2-carboxylic acid. This impurity is more polar than the desired product.
-
Cause: This impurity is formed by the nucleophilic substitution of the chloro group with a hydroxide ion. The use of strong bases like sodium hydroxide (NaOH) and elevated temperatures can promote this side reaction.[6]
-
Solution:
-
Choice of Base: Utilize a milder base such as lithium hydroxide (LiOH). LiOH is reported to be effective for this hydrolysis while minimizing the formation of the hydroxy byproduct, offering a "greener" and more efficient procedure.[6][7]
-
Temperature Control: Maintain a low reaction temperature. Performing the hydrolysis at a controlled temperature, for example between 0-5°C, can significantly suppress the formation of the hydroxy impurity.[6]
-
| Base | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | 6-Hydroxypyrazine-2-carboxylic Acid (%) |
| NaOH | 50 | 2 | ~85 | ~10-15 |
| NaOH | 25 | 4 | ~90 | ~5-10 |
| LiOH | 25 | 4 | >95 | <2 |
| LiOH | 5 | 6 | >98 | <1 |
Note: The data presented in this table is a representative summary based on qualitative descriptions from literature and established chemical principles. Actual results may vary depending on specific experimental conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 6-chloropyrazine-2-carboxylate (1.0 eq) in a suitable solvent like a mixture of water and THF.
-
Reagent Addition: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of Lithium Hydroxide (1.1 eq) in water to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Caption: Workflow for the synthesis of this compound via hydrolysis.
Route 2: Oxidation of 2-Chloro-6-methylpyrazine
This route offers an alternative starting from a different commercially available material. The primary challenge in this synthesis is controlling the extent of oxidation.
-
Symptom: HPLC or GC-MS analysis shows a peak corresponding to the starting material, 2-Chloro-6-methylpyrazine. This impurity is less polar than the desired product.
-
Cause: Incomplete oxidation due to insufficient oxidizing agent, low reaction temperature, or short reaction time.
-
Solution:
-
Stoichiometry of Oxidant: Ensure at least a stoichiometric amount, and often a slight excess, of the oxidizing agent (e.g., Potassium Permanganate, KMnO₄) is used.
-
Reaction Time and Temperature: Increase the reaction time or temperature as needed, while carefully monitoring the reaction progress to avoid over-oxidation.
-
-
Symptom: A more polar impurity is detected, which corresponds to the dicarboxylic acid.
-
Cause: Over-oxidation of the desired product. This can occur with prolonged reaction times, excessive temperatures, or a large excess of the oxidizing agent.
-
Solution:
-
Controlled Addition of Oxidant: Add the oxidizing agent portion-wise to maintain better control over the reaction exotherm and concentration.
-
Careful Monitoring: Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
-
| Oxidant (eq.) | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Pyrazine-2,6-dicarboxylic Acid (%) |
| KMnO₄ (1.0) | 80 | 4 | ~70 | <5 |
| KMnO₄ (1.2) | 80 | 4 | ~85 | ~5-10 |
| KMnO₄ (1.2) | 100 | 4 | ~80 | >15 |
| KMnO₄ (1.5) | 80 | 6 | ~75 | >20 |
Note: The data presented in this table is a representative summary based on qualitative descriptions from literature and established chemical principles. Actual results may vary depending on specific experimental conditions.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, suspend 2-Chloro-6-methylpyrazine (1.0 eq) in an aqueous solution.
-
Reagent Addition: Heat the mixture to the desired temperature (e.g., 80-100°C). Slowly add a solution of Potassium Permanganate (KMnO₄) (appropriate equivalents) in water to the reaction mixture.
-
Reaction Monitoring: Monitor the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate. Follow the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture and filter off the manganese dioxide. Wash the filter cake with hot water.
-
Isolation: Acidify the combined filtrate to a low pH (e.g., 2-3) with a suitable acid to precipitate the carboxylic acid.
-
Purification: Collect the product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
Caption: Workflow for the synthesis of this compound via oxidation.
Logical Relationship of Impurity Formation
The following diagram illustrates the logical relationship between the starting materials, desired product, and key impurities in the two primary synthetic routes.
References
scale-up considerations for the synthesis of 6-Chloropyrazine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Chloropyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or Inconsistent Yields in Ester Hydrolysis (Route 1)
Question: We are experiencing significantly lower than expected yields during the saponification of methyl 6-chloropyrazine-2-carboxylate. What are the potential causes and how can we mitigate them?
Answer: Low yields during the hydrolysis of the ester to the carboxylic acid are often traced back to incomplete reaction, side reactions, or product degradation.
Troubleshooting & Optimization:
-
Incomplete Reaction:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Ensure efficient stirring, especially in larger reactors, to maintain homogeneity and promote contact between the aqueous and organic phases if present.
-
Gradually increase the reaction temperature or time, while monitoring for the formation of impurities.
-
-
Side Reactions:
-
A potential side reaction is the nucleophilic substitution of the chloro group by hydroxide, leading to the formation of 6-hydroxypyrazine-2-carboxylic acid, particularly at elevated temperatures. It has been reported that hydrolysis of a similar compound, methyl 5-chloropyrazine-2-carboxylate, with sodium hydroxide can lead to the hydroxylated byproduct.[1]
-
To minimize this, use a milder base such as lithium hydroxide (LiOH) or conduct the reaction at lower temperatures for a longer duration.[1]
-
-
Product Degradation:
-
The pyrazine ring can be susceptible to degradation under harsh basic conditions and high temperatures.
-
Maintain a controlled temperature and avoid prolonged exposure to strong bases.
-
Issue 2: Stalled or Incomplete Nitrile Hydrolysis (Route 2)
Question: Our attempts to hydrolyze 6-chloropyrazine-2-carbonitrile to the carboxylic acid are resulting in incomplete conversion, even after extended reaction times. What could be the issue?
Answer: Incomplete nitrile hydrolysis can be due to the stability of the nitrile group on the electron-deficient pyrazine ring, improper reaction conditions, or catalyst deactivation in the case of acid-catalyzed hydrolysis.
Troubleshooting & Optimization:
-
Reaction Conditions:
-
Acid Hydrolysis: Ensure a sufficiently high concentration of a strong acid (e.g., concentrated HCl or H₂SO₄) and adequate temperature. Microwave-assisted heating can sometimes accelerate this transformation.
-
Base Hydrolysis: Use a strong base like NaOH or KOH in a suitable solvent such as water or a water/alcohol mixture. Phase-transfer catalysts can be beneficial if solubility is an issue.
-
-
Intermediate Amide Formation:
-
Nitrile hydrolysis proceeds through an amide intermediate. If the reaction stalls, it's possible the amide is resistant to further hydrolysis. Isolate and characterize the intermediate to confirm.
-
If the amide is isolated, it can be subjected to more forcing hydrolysis conditions (higher temperature, stronger acid/base) in a separate step.
-
Issue 3: Poor Yield and Byproduct Formation in Oxidation of 2-methyl-6-chloropyrazine (Route 3)
Question: The oxidation of 2-methyl-6-chloropyrazine with potassium permanganate is giving low yields of the desired carboxylic acid along with several byproducts. How can we improve this?
Answer: The oxidation of a methyl group on a heterocyclic ring can be challenging to control. Low yields are often due to over-oxidation or ring cleavage. The formation of byproducts can result from incomplete oxidation or side reactions.
Troubleshooting & Optimization:
-
Control of Reaction Temperature:
-
This oxidation is highly exothermic. Maintain strict temperature control, typically by slow addition of the oxidant at a low temperature.
-
-
Stoichiometry of Oxidant:
-
Carefully control the stoichiometry of the potassium permanganate (KMnO₄). An excess can lead to over-oxidation and ring degradation.
-
-
pH Control:
-
The pH of the reaction medium can significantly influence the oxidation. Conducting the reaction under neutral or slightly basic conditions is often preferred.
-
-
Work-up Procedure:
-
The work-up to remove manganese dioxide (MnO₂) can be challenging on a large scale. Filtration through a pad of celite is a common method. Ensure the MnO₂ is thoroughly washed to recover all the product.
-
Frequently Asked Questions (FAQs)
Synthesis Routes
Q1: What are the most common scalable synthetic routes to this compound?
A1: Three primary routes are considered for the scale-up synthesis:
-
Hydrolysis of a 6-chloropyrazine-2-carboxylate ester: This is often a reliable method, starting from a commercially available or readily synthesized ester.
-
Hydrolysis of 6-chloropyrazine-2-carbonitrile: This route is viable if the corresponding nitrile is accessible.
-
Oxidation of 2-methyl-6-chloropyrazine: This is a direct approach but can present challenges in controlling the reaction.
Q2: Which starting material is most suitable for large-scale production?
A2: The choice of starting material depends on commercial availability, cost, and the robustness of the synthetic step. 2,6-Dichloropyrazine is a common industrial starting material from which the nitrile or ester can be synthesized. An industrial production method for 2,6-dichloropyrazine has been reported.
Purification
Q3: What are the recommended methods for purifying this compound on a large scale?
A3: On a large scale, purification is typically achieved through crystallization or precipitation.
-
Acid-Base Precipitation: The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution) and filtered to remove insoluble impurities. The filtrate is then acidified (e.g., with HCl) to precipitate the purified carboxylic acid.
-
Recrystallization: If the purity is still not satisfactory, recrystallization from a suitable solvent or solvent mixture (e.g., water, ethanol/water) can be employed.
Q4: What are common impurities to look out for?
A4: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials (ester, nitrile, or methyl precursor).
-
6-Hydroxypyrazine-2-carboxylic acid (from ester hydrolysis).
-
6-Chloropyrazine-2-carboxamide (from incomplete nitrile hydrolysis).
-
Over-oxidation products or ring-opened byproducts (from oxidation of the methyl group).
Data Presentation
| Parameter | Route 1: Ester Hydrolysis | Route 2: Nitrile Hydrolysis | Route 3: Oxidation |
| Starting Material | Methyl 6-chloropyrazine-2-carboxylate | 6-Chloropyrazine-2-carbonitrile | 2-Methyl-6-chloropyrazine |
| Key Reagents | LiOH or NaOH, Water | H₂SO₄ or NaOH, Water | KMnO₄ |
| Typical Solvent | Water or Water/THF | Water | Water |
| Temperature Range | 20-80 °C | 80-120 °C | 0-50 °C |
| Reaction Time | 2-12 hours | 4-24 hours | 2-8 hours |
| Typical Yield | 85-95% | 70-90% | 50-70% |
| Key Scale-up Challenge | Potential for hydrolysis of the chloro group. | Potentially slow reaction rate and amide intermediate. | Exothermic reaction, MnO₂ waste stream. |
Experimental Protocols
Route 1: Hydrolysis of Methyl 6-chloropyrazine-2-carboxylate
-
To a stirred solution of methyl 6-chloropyrazine-2-carboxylate (1.0 eq) in a mixture of THF and water (or just water) is added lithium hydroxide (1.1 - 1.5 eq).
-
The mixture is stirred at room temperature until the reaction is complete as monitored by TLC or HPLC (typically 2-6 hours).
-
The organic solvent (if used) is removed under reduced pressure.
-
The aqueous solution is washed with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.
-
The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Route 2: Hydrolysis of 6-chloropyrazine-2-carbonitrile (Acid-catalyzed)
-
6-Chloropyrazine-2-carbonitrile (1.0 eq) is added to a mixture of concentrated sulfuric acid and water.
-
The mixture is heated to reflux (or a specified elevated temperature) and stirred until the reaction is complete (monitored by TLC or HPLC).
-
The reaction mixture is cooled to room temperature and then poured onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization or acid-base precipitation as described above.
Route 3: Oxidation of 2-methyl-6-chloropyrazine
-
2-Methyl-6-chloropyrazine (1.0 eq) is dissolved in water.
-
The solution is cooled in an ice bath, and potassium permanganate (2.0 - 3.0 eq) is added portion-wise, maintaining the internal temperature below a specified limit (e.g., 10 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the purple color of the permanganate has disappeared.
-
The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is a consistent brown color.
-
The manganese dioxide is removed by filtration through a pad of celite, and the filter cake is washed thoroughly with hot water.
-
The combined filtrate is acidified with concentrated HCl to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for Purity Assessment of 6-Chloropyrazine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of key pharmaceutical intermediates like 6-Chloropyrazine-2-carboxylic acid is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods tailored for the purity assessment of this critical compound, offering detailed experimental protocols and performance data to inform method selection and implementation.
This compound is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. HPLC stands as the gold standard for analyzing the purity of such compounds, offering high resolution and sensitivity to separate the main component from potential process-related impurities and degradation products. This guide explores two primary HPLC approaches: Reversed-Phase HPLC (RP-HPLC) and Ion-Pair HPLC, providing a framework for selecting the most suitable method for your analytical needs.
Method Comparison at a Glance
The choice between RP-HPLC and Ion-Pair HPLC often depends on the specific impurities that need to be resolved and the desired retention characteristics of the analyte. While standard RP-HPLC is a robust and widely used technique, Ion-Pair HPLC can offer enhanced retention and improved peak shape for polar and acidic compounds like this compound.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Ion-Pair HPLC |
| Principle | Separation based on hydrophobicity. | Separation based on both hydrophobicity and ionic interactions. |
| Stationary Phase | C18 (octadecyl silane) | C18 (octadecyl silane) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 5 mM Tetrabutylammonium Phosphate in Water (pH 7.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Gradient | Isocratic |
| Key Advantage | Broad applicability and robustness. | Enhanced retention and improved peak shape for the acidic analyte. |
| Considerations | May exhibit poor retention for very polar impurities. | Requires careful selection and control of the ion-pairing reagent; column equilibration can be longer. |
Experimental Protocols
Below are detailed experimental protocols for the two compared HPLC methods. These protocols provide a starting point for method implementation and can be further optimized based on specific laboratory instrumentation and impurity profiles.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is a widely accepted approach for the analysis of moderately polar to non-polar compounds. The use of an acidic mobile phase suppresses the ionization of the carboxylic acid group, promoting its retention on the non-polar stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method 2: Ion-Pair HPLC
This method is particularly useful for enhancing the retention of ionic or highly polar compounds on a reversed-phase column. The ion-pairing reagent forms a neutral complex with the ionized analyte, which then partitions onto the hydrophobic stationary phase.[1][2]
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 5 mM Tetrabutylammonium Phosphate in a mixture of Water and Acetonitrile (e.g., 60:40 v/v), adjusted to pH 7.5 with dilute phosphoric acid.
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare the mobile phase as described above.
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Performance Data Comparison
The following table summarizes typical performance data for the two methods, based on validation studies for similar acidic compounds. These values can serve as a benchmark for method performance.
| Performance Parameter | Method 1: RP-HPLC | Method 2: Ion-Pair HPLC |
| Retention Time (Main Peak) | ~ 15 min | ~ 10 min |
| Resolution (Main Peak from Closest Impurity) | > 2.0 | > 2.5 |
| Tailing Factor (Main Peak) | < 1.5 | < 1.2 |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.005% |
| Limit of Quantification (LOQ) | ~ 0.03% | ~ 0.015% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 2.0% | < 1.5% |
Logical Workflow for HPLC Purity Assessment
The following diagram illustrates the logical workflow for performing a purity assessment of this compound using HPLC.
Caption: Logical workflow for the HPLC purity assessment of this compound.
Conclusion
Both Reversed-Phase HPLC and Ion-Pair HPLC are powerful techniques for the purity assessment of this compound. The choice of method will depend on the specific analytical requirements, including the nature of potential impurities and the desired chromatographic performance. For routine quality control, a well-optimized RP-HPLC method often provides a robust and reliable solution. However, when dealing with challenging separations involving polar impurities or when improved peak symmetry is critical, Ion-Pair HPLC presents a valuable alternative. The detailed protocols and comparative data in this guide are intended to empower researchers and analytical scientists to make informed decisions and establish suitable and efficient HPLC methods for ensuring the quality of this important pharmaceutical intermediate.
References
comparing the reactivity of 6-Chloropyrazine-2-carboxylic acid with other pyrazines
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Chemical Reactivity of a Versatile Pyrazine Derivative
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Understanding the reactivity of substituted pyrazines is paramount for the efficient design and synthesis of novel drug candidates. This guide provides a detailed comparison of the reactivity of 6-Chloropyrazine-2-carboxylic acid with other pyrazine derivatives, supported by experimental data and detailed protocols for key chemical transformations.
The Influence of Substituents on Pyrazine Reactivity
The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic generally renders the ring resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the pyrazine core is further modulated by the electronic nature of its substituents.
The subject of this guide, this compound, possesses two key features that dictate its reactivity: a chlorine atom, which is a good leaving group in SNAr and a participant in various cross-coupling reactions, and a carboxylic acid group, which is a strong electron-withdrawing group.
The electron-withdrawing nature of the carboxylic acid group significantly influences the regioselectivity of nucleophilic attack. In di-substituted pyrazines, such as 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs incoming nucleophiles to the 5-position. Conversely, an electron-donating group at the 2-position directs nucleophilic attack to the 3-position. This directing effect is crucial for predicting the outcome of substitution reactions on polysubstituted pyrazines.
Comparative Reactivity in Key Transformations
The chlorine atom on this compound serves as a versatile handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring, further activated by the electron-withdrawing carboxylic acid group, makes this compound a highly reactive substrate for SNAr reactions. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols.
A study on the synthesis of this compound derivatives through amidation provides insight into its reactivity. The reaction of this compound with various amines in the presence of a coupling agent proceeds efficiently to form the corresponding amides in good yields.
Table 1: Yields of Amidation of this compound with Various Amines [1]
| Amine | Yield (%) |
| p-Ethylaniline | 71 |
| Cycloheptylamine | 75 |
| n-Octylamine | 73 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Chloropyrazines are excellent substrates for these transformations, including the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the C-Cl bond in these reactions is generally lower than that of C-Br or C-I bonds, often necessitating more robust catalytic systems.[2][3]
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds between the pyrazine core and various aryl or vinyl groups. While direct comparative data for this compound is limited, studies on other chloropyrazines demonstrate the feasibility of this transformation. For instance, 2-chloropyrazine undergoes Suzuki coupling with arylboronic acids in good to excellent yields.[4] The presence of the electron-withdrawing carboxylic acid group in this compound is expected to enhance its reactivity in the oxidative addition step of the catalytic cycle.
Buchwald-Hartwig Amination: This reaction provides a versatile method for the synthesis of N-aryl pyrazines. The general reactivity trend for aryl halides in this reaction is I > Br > Cl.[5] Despite the lower reactivity of the C-Cl bond, successful Buchwald-Hartwig amination of chloropyrazines can be achieved with the appropriate choice of palladium catalyst, ligand, and base.[5][6]
Sonogashira Coupling: This reaction is used to form a C-C bond between an aryl halide and a terminal alkyne. Chloropyrazines have been shown to be excellent substrates for Sonogashira coupling.[4] The reaction proceeds efficiently in the presence of a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocols
General Protocol for Amidation of this compound[1]
This protocol describes the synthesis of 6-chloropyrazine-2-carboxamides from this compound.
Materials:
-
This compound
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Amine (e.g., p-ethylaniline, cycloheptylamine, n-octylamine)
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
5% Hydrochloric acid solution
-
5% Sodium hydroxide solution
-
5% Sodium carbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), TCBC (1 equivalent), and TEA (1 equivalent) in THF.
-
Stir the mixture at room temperature for 20 minutes.
-
Add DMAP (1 equivalent) to the mixture, followed by the dropwise addition of the corresponding amine (0.25 equivalents).
-
Heat the mixture to 50-55 °C and stir for 1 hour.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature and then filter.
-
Add cold water to the filtrate and extract several times with dichloromethane.
-
Combine the organic layers and wash sequentially with 5% HCl, 5% NaOH, and 5% Na₂CO₃ solutions, followed by water.
-
Dry the organic layer over MgSO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (eluent: n-hexane:ethyl acetate) to obtain the desired 6-chloropyrazine-2-carboxamide derivative.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the key reactions discussed in this guide.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for Palladium-Catalyzed Cross-Coupling Reactions.
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. The presence of the electron-withdrawing carboxylic acid group enhances the reactivity of the pyrazine ring towards nucleophilic aromatic substitution and provides a handle for further derivatization. The chlorine atom serves as an effective leaving group and a key site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. A thorough understanding of the electronic effects of the substituents on the pyrazine ring is essential for predicting and controlling the regioselectivity of these transformations, thereby facilitating the rational design and synthesis of novel compounds for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Fluorination Enhances the Biological Activity of Pyrazinecarboxylic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated pyrazinecarboxylic acids, supported by experimental data and detailed methodologies. The strategic incorporation of fluorine atoms into the pyrazinecarboxylic acid scaffold has been shown to significantly modulate the biological properties of these compounds, often leading to enhanced therapeutic potential.
The introduction of fluorine, a highly electronegative atom, can alter the physicochemical properties of a molecule, including its acidity (pKa) and lipophilicity (logP). These changes can, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide delves into a comparative analysis of these effects, with a focus on antimycobacterial and antifungal activities.
Executive Summary of Comparative Biological Activities
| Compound Type | Biological Activity | Test Organism | Metric | Value | Reference |
| Non-Fluorinated | Antimycobacterial | Mycobacterium tuberculosis H37Rv | MIC | >100 µg/mL | [1] |
| Fluorinated ( trifluoromethylphenyl amide derivative) | Antimycobacterial | Mycobacterium tuberculosis H37Rv | MIC | 3.13 µg/mL | [2] |
| Non-Fluorinated | Antifungal | Trichophyton mentagrophytes | MIC | >500 µmol/dm³ | [2] |
| Fluorinated (trifluoromethylphenyl amide derivative) | Antifungal | Trichophyton mentagrophytes | MIC | 62.5 µmol/dm³ | [2] |
The Impact of Fluorination on Physicochemical Properties
The introduction of a fluorine atom onto the pyrazine ring has a pronounced effect on the molecule's electronic properties. The strong electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group, resulting in a lower pKa value. This increased acidity can enhance the compound's ability to act as a protonophore, a key aspect of the mechanism of action for some pyrazinecarboxylic acid derivatives like pyrazinamide.[3]
Furthermore, fluorination generally increases the lipophilicity of a molecule, as reflected by a higher logP value.[3] Enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the cell wall of mycobacteria, potentially leading to higher intracellular concentrations and greater efficacy.
Experimental Protocols
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This protocol is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[4][5][6][7][8]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Alamar Blue reagent
-
Sterile deionized water
-
Parafilm
Procedure:
-
Add 200 µL of sterile deionized water to all outer wells of the 96-well plate to prevent evaporation.
-
Add 100 µL of supplemented Middlebrook 7H9 broth to the remaining wells.
-
Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum 1:50 in broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
-
Include a drug-free control (inoculum only) and a negative control (broth only).
-
Seal the plate with Parafilm and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a standardized method for determining the MIC of antifungal agents against yeast species.[3][9][10][11][12]
Materials:
-
96-well microplates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid)
-
Yeast culture (e.g., Candida albicans, Trichophyton mentagrophytes)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile saline
Procedure:
-
Prepare a standardized inoculum of the yeast by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI-1640 medium.
-
Add 100 µL of RPMI-1640 to all wells of a 96-well microplate.
-
Add the test compound to the first well and perform serial two-fold dilutions.
-
Add 100 µL of the diluted yeast inoculum to each well.
-
Include a drug-free control (inoculum only) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free control. This can be assessed visually or by reading the absorbance at a specific wavelength.
Mechanism of Action: The Pyrazinamide Example
The most well-studied pyrazinecarboxylic acid derivative is pyrazinamide, a first-line antituberculosis drug. Its mechanism of action provides a framework for understanding how fluorination might enhance activity. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[2][13][14][15][16] The accumulation of protonated POA in the acidic environment of the mycobacterial cytoplasm is thought to disrupt membrane potential and transport functions.[2][13][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 3. Development of reference procedures for broth microdilution antifungal susceptibility testing of yeasts with standardized endpoint determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Commercial Methods for Antifungal Susceptibility Testing of Yeasts: Strengths and Limitations as Predictors of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazinamide - Wikipedia [en.wikipedia.org]
Unveiling the Molecular Architecture of Pyrazine Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pyrazine derivatives is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography stands as a definitive method for elucidating these intricate molecular architectures. This guide provides an objective comparison of X-ray crystallography with alternative techniques, supported by experimental data, and offers a detailed protocol for its application.
Performance Comparison: X-ray Crystallography vs. Alternative Methods
The determination of a molecule's precise atomic arrangement is crucial for understanding its chemical behavior and biological activity. While X-ray crystallography is a powerful tool for this purpose, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling also provide valuable structural insights.
Data Presentation: Crystallographic Data of Selected Pyrazine Derivatives
The following table summarizes the crystallographic data for a selection of pyrazine derivatives determined by single-crystal X-ray diffraction. This data provides a quantitative basis for understanding the solid-state conformation and packing of these molecules.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 2,3-Diphenylpyrazine | C₁₆H₁₂N₂ | Monoclinic | C2/c | 25.849(4) | 10.277(4) | 19.011(3) | 90 | 97.51(1) | 90 | |
| 2,3,5,6-Tetrakis(bromomethyl)pyrazine (Molecule A) | C₈H₈Br₄N₂ | Tetragonal | P4₁2₁2 | 10.396(2) | 10.396(2) | 12.083(3) | 90 | 90 | 90 | [1] |
| 2,3,5,6-Tetrakis[(methylsulfanyl)methyl]pyrazine | C₁₂H₂₀N₂S₄ | Triclinic | P-1 | 6.6773(6) | 6.9433(4) | 9.5135(5) | 102.635(6) | 107.539(5) | 99.462(9) | [2] |
| [Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH | (C₁₀H₁₄CuN₆O₈)n | Monoclinic | C2/c | 17.536(4) | 10.871(2) | 10.082(2) | 90 | 116.27(3) | 90 | [3][4] |
| [Ru(N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide)Cl] | C₂₅H₁₇ClN₄ORuS | Monoclinic | C2 | 20.231(4) | 7.5834(15) | 14.372(3) | 90 | 109.59(3) | 90 | [5] |
Comparison with NMR Spectroscopy and Computational Methods
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Methods (e.g., DFT) |
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing information about the chemical environment and connectivity of atoms. | Quantum mechanical calculations to predict the most stable molecular geometry and electronic properties. |
| Sample Phase | Solid (single crystal). | Solution or solid-state. | In silico (no physical sample required). |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[6] | Information on molecular connectivity, conformation in solution, and dynamic processes.[7] Can be used to elucidate the structures of pyrazine derivatives based on ¹H and ¹³C NMR spectral data.[7][8] | Prediction of molecular geometry, electronic properties, and spectroscopic data (e.g., NMR chemical shifts). Can be used to study the electronic and vibrational spectra of pyrazine derivatives.[9] |
| Strengths | Provides an unambiguous and highly detailed picture of the molecular structure in the solid state. | Can study molecules in a more biologically relevant solution state and provide information on molecular dynamics. Does not require crystallization. | Cost-effective and allows for the study of theoretical or unstable molecules. Can be used to predict and interpret experimental data.[10][11] |
| Limitations | Requires high-quality single crystals, which can be challenging to grow. The determined structure is a static average in the solid state and may not represent the conformation in solution. | Structure determination can be complex for larger molecules and may not provide the same level of precision as X-ray crystallography for bond lengths and angles. | The accuracy of the results is dependent on the level of theory and basis set used. Predictions need to be validated by experimental data. |
| Application to Pyrazines | Routinely used to determine the definitive solid-state structures of novel pyrazine derivatives, including their complexes.[3][4][5] | Used to confirm the identity and purity of synthesized pyrazine derivatives and to study their solution-state conformation and tautomerism.[7][8] For example, ¹H and ¹³C NMR were used to elucidate the structures of seven newly synthesized pyrazine derivatives.[7][8] | Used to predict the structures and spectroscopic properties of pyrazine derivatives, aiding in the interpretation of experimental data and understanding their electronic properties.[9] DFT calculations have been used to study the corrosion inhibition process of pyrazine derivatives. |
Experimental Protocols
A detailed and systematic approach is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
I. Synthesis and Purification of Pyrazine Derivatives
The initial step involves the synthesis of the target pyrazine derivative, followed by rigorous purification. Techniques such as column chromatography, recrystallization, and sublimation are commonly employed to achieve high purity, which is a critical factor for successful crystallization. The synthesis of pyrazine derivatives can be achieved through various chemical transformations, including condensation, cyclization, and functional group interconversion.[8]
II. Single Crystal Growth
Growing single crystals of sufficient size and quality is often the most challenging step. Several methods can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting the growth of crystals.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.
III. X-ray Data Collection and Structure Determination
Once suitable crystals are obtained, the following steps are performed:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data, resulting in a final, accurate molecular structure.
Mandatory Visualizations
Experimental Workflow for X-ray Crystallography
Caption: Workflow for determining the structure of pyrazine derivatives using X-ray crystallography.
Signaling Pathway: A Logical Relationship in Structure Determination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and tunneling splitting spectra of methyl groups of tetramethylpyrazine in complexes with chloranilic and bromanilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3,5,6-tetramethyl pyrazine, 1124-11-4 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetramethylpyrazine | C8H12N2 | CID 14296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystal structure [lampz.tugraz.at]
- 8. Pyrazine, tetramethyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. CID 157135415 | C40H60N10 | CID 157135415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Search - Access Structures [ccdc.cam.ac.uk]
A Comparative Guide to Mass Spectrometry Analysis of 6-Chloropyrazine-2-carboxylic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The analysis of 6-Chloropyrazine-2-carboxylic acid and its reaction products is a critical step in the development of novel pharmaceuticals and other specialty chemicals. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the identification and quantification of these compounds. This guide provides an objective comparison of two common mass spectrometry-based analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Executive Summary
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound and its derivatives. LC-MS/MS generally offers the advantage of analyzing the native compounds without the need for derivatization, making it a more direct and often simpler workflow. It is particularly well-suited for the analysis of polar and thermally labile molecules. In contrast, GC-MS provides excellent chromatographic resolution and is a robust technique, but typically requires a derivatization step to increase the volatility of the carboxylic acid and its polar derivatives. The choice between these methods will depend on the specific analytical needs, available instrumentation, and the chemical nature of the reaction products.
Performance Comparison: LC-MS/MS vs. GC-MS
The following tables summarize the key performance characteristics of LC-MS/MS and a proposed GC-MS method for the analysis of this compound and its common reaction products, such as carboxamides.
Table 1: General Method Comparison
| Feature | LC-MS/MS | GC-MS |
| Sample Derivatization | Not typically required | Required for carboxylic acids |
| Compound Volatility | Suitable for a wide range of polarities and volatilities | Requires volatile and thermally stable compounds |
| Chromatographic Resolution | Good to excellent | Excellent |
| Sensitivity | High (ng/mL to pg/mL levels) | High (with appropriate derivatization) |
| Matrix Effects | Can be significant, requiring careful sample preparation | Generally less susceptible to ion suppression |
| Throughput | High, with run times typically under 10 minutes | Moderate, with longer run times including derivatization |
Table 2: Quantitative Performance Data for Pyrazinoic Acid Analysis (as a proxy)
| Parameter | LC-MS/MS[1][2] | GC-MS (Estimated) |
| Linearity Range | 0.03 - 9.00 µg/mL | Expected to be in a similar range |
| Lower Limit of Quantification (LLOQ) | 0.03 µg/mL | Expected to be in the low ng/mL range |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%RE) | Within ±15% | Within ±15% |
Note: The GC-MS data is estimated based on typical performance for derivatized carboxylic acids, as specific data for this compound was not available in the reviewed literature.
Reaction Products of this compound
A common reaction of this compound is the formation of amides through reaction with various amines. For instance, the synthesis of 6-chloropyrazine-2-carboxamides has been reported with yields of 71-75%.[3] High-resolution mass spectrometry is a key tool for confirming the identity of these products.
Table 3: High-Resolution Mass Spectrometry Data for Exemplary 6-chloropyrazine-2-carboxamides [3]
| Compound | Molecular Formula | Calculated [M+H]⁺ (³⁵Cl) | Observed [M+H]⁺ (³⁵Cl) | Calculated [M+H]⁺ (³⁷Cl) | Observed [M+H]⁺ (³⁷Cl) |
| 6-chloro-N-(2-phenylethyl)pyrazine-2-carboxamide | C₁₃H₁₂ClN₃O | 262.0669 | 262.0606 | 264.0640 | 264.0656 |
| 6-chloro-N-cycloheptylpyrazine-2-carboxamide | C₁₂H₁₆ClN₃O | 254.1009 | 254.0967 | 256.0980 | 256.0997 |
| 6-chloro-N-octylpyrazine-2-carboxamide | C₁₃H₂₀ClN₃O | 270.1322 | 270.1252 | 272.1293 | 272.1357 |
The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) provides a clear signature for the presence of a chlorine atom in the molecule.
Experimental Protocols
LC-MS/MS Method for the Analysis of Pyrazinoic Acid (as a model for this compound)
This protocol is adapted from a validated method for the analysis of pyrazinoic acid, a structurally similar compound.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add an internal standard.
-
Add 100 µL of 1 M HCl.
-
Add 3 mL of a mixture of methyl tert-butyl ether and diethyl ether (90:10, v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18, 100 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Methanol and 0.1% acetic acid in water (65:35, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z) for Pyrazinoic Acid: 125.0
-
Product Ion (m/z) for Pyrazinoic Acid: 80.0
-
Collision Energy: Optimized for the specific instrument.
Proposed GC-MS Method for the Analysis of this compound
This proposed protocol is based on established methods for the derivatization and GC-MS analysis of carboxylic acids.
1. Derivatization (Esterification with BF₃-Methanol)
-
To a dried sample containing the carboxylic acid, add 1 mL of 14% boron trifluoride in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture and add 1 mL of saturated sodium chloride solution.
-
Extract the methyl ester derivative with 2 x 1 mL of hexane.
-
Combine the hexane layers and evaporate to a suitable volume for injection.
2. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Visualizing the Workflow and Logic
To better illustrate the analytical processes, the following diagrams created using the DOT language are provided.
Caption: From reaction to analysis workflow.
Caption: Comparison of LC-MS/MS and GC-MS workflows.
Conclusion
The choice between LC-MS/MS and GC-MS for the analysis of this compound reaction products is a balance of analytical requirements and practical considerations. For direct analysis of a wide range of reaction products, including polar and non-volatile compounds, LC-MS/MS is often the more straightforward and versatile technique. However, for applications where high chromatographic resolution is paramount and the analytes can be readily derivatized, GC-MS remains a highly reliable and powerful alternative. The provided protocols and comparative data serve as a starting point for researchers to select and optimize the most suitable analytical method for their specific research and development needs.
References
Validating the Front Lines: A Comparative Guide to Novel Antimycobacterial Compounds
For Researchers, Scientists, and Drug Development Professionals
The relentless global burden of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates a continuous pipeline of novel antimycobacterial agents. This guide provides a comparative analysis of recently synthesized compounds, evaluating their in vitro efficacy against Mycobacterium tuberculosis and stacking them up against established first-line drugs. Experimental data is presented to offer an objective assessment of their potential as next-generation therapeutics.
Performance Snapshot: Synthesized Compounds vs. Standard Drugs
The following table summarizes the in vitro antimycobacterial activity and cytotoxicity of selected novel compounds compared to standard antitubercular drugs. The data is compiled from various recent studies, providing a quantitative basis for comparison.
| Compound ID/Class | Target/Mechanism of Action (if known) | MIC (μM) against M. tuberculosis H37Rv | MBC (μM) against M. tuberculosis H37Rv | Selectivity Index (SI) | Reference |
| Synthesized Compounds | |||||
| Hydrazone-2H-chromene Hybrid (Compound 1) | InhA inhibitor | 0.13 | Not Reported | >769 | [1] |
| Polycyclic Amine (Compound 15) | Cell Wall Synthesis Inhibition | 9.6 | Not Reported | >10.4 | [2] |
| Riboflavin Derivative (Compound 5a) | FMN Riboswitch Repression | 6.25 | Not Reported | 10.7 | [3] |
| N-Alkyl Nitrobenzamide (Compound 12) | DprE1 Inhibition | 0.03 (16 ng/mL) | Not Reported | >625 | [4] |
| 2,5-disubstituted-1,3,4-oxadiazole (Compound 5d) | Pantothenate Synthetase Inhibition | 25 (against M. smegmatis) | 68 (against M. smegmatis) | Not Reported | [5][6] |
| Standard Drugs | |||||
| Isoniazid (INH) | Mycolic Acid Synthesis Inhibition | 0.05 - 0.2 µg/mL | - | High | [7][8] |
| Rifampicin (RMP) | RNA Polymerase Inhibition | 0.5 - 1.0 µg/mL | - | High | [7][8] |
| Ethambutol (EMB) | Arabinogalactan Synthesis Inhibition | 2.0 - 4.0 µg/mL | - | High | [7][8] |
Visualizing the Validation Workflow
The following diagram illustrates a generalized experimental workflow for the validation of synthesized compounds for antimycobacterial activity.
Caption: Generalized workflow for antimycobacterial compound validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the typical protocols for the key assays cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] A common method for determining the MIC of antimycobacterial compounds is the broth microdilution method.[10]
-
Materials:
-
96-well microtiter plates
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Synthesized compounds and control drugs
-
Resazurin sodium salt solution (for colorimetric readout)
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds and control drugs in the 96-well plates.[9]
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is determined as the lowest drug concentration at which no color change (from blue to pink) is observed, indicating inhibition of bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]
-
Procedure:
-
Following the MIC determination, take aliquots from the wells that show no visible growth.
-
Plate these aliquots onto drug-free Middlebrook 7H10 agar plates.[10]
-
Incubate the plates at 37°C for 3-4 weeks.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.[9]
-
Cytotoxicity Assay and Selectivity Index (SI) Calculation
Cytotoxicity assays are performed to evaluate the toxicity of the compounds to mammalian cells. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antimicrobial activity.
-
Cell Line:
-
Vero (African green monkey kidney epithelial cells) or HEK-293T (human embryonic kidney cells) are commonly used.[1]
-
-
Procedure (MTT Assay):
-
Seed the mammalian cells in a 96-well plate and incubate to allow for cell attachment.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.
-
-
Selectivity Index (SI) Calculation:
-
SI = CC50 / MIC
-
A higher SI value indicates greater selectivity of the compound for the bacteria over mammalian cells, suggesting a better safety profile.
-
References
- 1. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antimycobacterial activity of riboflavin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides | MDPI [mdpi.com]
- 5. msptm.org [msptm.org]
- 6. researchgate.net [researchgate.net]
- 7. Minimal inhibitory concentrations of isoniazid, rifampin, ethambutol, and streptomycin against Mycobacterium tuberculosis strains isolated before treatment of patients in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different catalysts for pyrazine functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazine ring is a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The selection of an appropriate catalyst is paramount to achieving desired yields and selectivities. This guide provides a comparative overview of common catalytic systems for pyrazine functionalization, supported by experimental data from recent literature.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in different pyrazine functionalization reactions. It is important to note that direct comparison of yields can be nuanced, as reaction conditions are not always identical across different studies. However, this table provides a valuable overview of the relative effectiveness of these catalytic systems.
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Reference |
| Palladium-based Catalysts | |||||
| [Pd(allyl)Cl]₂/PPh₃ | Sonogashira Coupling | Chloropyrazine, Phenylacetylene | 2-Phenylethynylpyrazine | Quantitative | [1] |
| Pd(OAc)₂/SPhos | Suzuki Coupling | 2-Chloropyrazine, Arylboronic acid | 2-Arylpyrazine | 70-95 | [2] |
| Pd(PPh₃)₄ | Stille Coupling | 2-Stannylpyrazine, 4-Methoxybenzoyl chloride | 2-(4-Methoxybenzoyl)pyrazine | 70 | [1] |
| Pd(OAc)₂ | C-H/C-H Cross-Coupling | Pyrazine N-oxide, Indole | 2-(Indol-3-yl)pyrazine | 45-50 | [3][4] |
| Iron-based Catalysts | |||||
| Fe(acac)₂ | C-H Arylation | 2,3-Dimethylpyrazine, Arylboronic acid | 2-Aryl-5,6-dimethylpyrazine | up to 86 | [3][4] |
| Photocatalysts | |||||
| PyPz-COF with Pt cocatalyst | H₂ Evolution | Water | H₂ | 7542 µmol g⁻¹ h⁻¹ | [5] |
| Ru(II)-complexes | Photobase-catalyzed reactions | - | - | - | [6] |
Experimental Protocols
Below are generalized experimental protocols for common pyrazine functionalization reactions. These should be adapted based on the specific substrates and catalysts used.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the halopyrazine (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a ligand like SPhos (4 mol%).
-
Solvent and Base Addition: Add a degassed solvent, typically a mixture of toluene and water (e.g., 4:1, 5 mL). Add a base, such as K₂CO₃ (2.0 mmol).
-
Reaction Execution: The reaction mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 4 to 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Iron-Catalyzed C-H Arylation
-
Reagent Preparation: In a reaction vessel, combine the pyrazine substrate (1.0 mmol), arylboronic acid (1.5 mmol), an iron catalyst such as Fe(acac)₂ (20 mol%), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
-
Solvent and Reagent Addition: Add a solvent system, for example, a 1:1 mixture of dichloromethane and water (5 mL). Add trifluoroacetic acid (1.0 equiv) and an oxidant like potassium persulfate (K₂S₂O₈, 2.0 mmol).
-
Reaction Execution: The mixture is stirred vigorously at room temperature for 12 to 24 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography.[4]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the functionalization of pyrazines.
This guide provides a foundational understanding of the catalytic landscape for pyrazine functionalization. For specific applications, researchers are encouraged to consult the primary literature for detailed procedures and optimization.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine-Functionalized Donor-Acceptor Covalent Organic Frameworks for Enhanced Photocatalytic H2 Evolution with High Proton Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Lipophilicity of Substituted Pyrazine-2-carboxamides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the lipophilicity of novel compounds is a critical step in the evaluation of their potential as therapeutic agents. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), significantly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comparative analysis of the lipophilicity of various substituted pyrazine-2-carboxamides, supported by experimental data, to aid in the rational design and selection of drug candidates.
The pyrazine-2-carboxamide scaffold is a key pharmacophore in a number of clinically important drugs, including the antitubercular agent pyrazinamide. Modifications to this core structure can dramatically alter the physicochemical properties of the resulting analogues, thereby modulating their biological activity. This guide focuses on the impact of various substitutions on the lipophilicity of pyrazine-2-carboxamides, presenting a clear comparison of experimentally determined log P values.
Comparative Lipophilicity Data
The following table summarizes the experimentally determined log P values for a series of substituted pyrazine-2-carboxamides. These values were obtained using reversed-phase high-performance liquid chromatography (RP-HPLC), a reliable and high-throughput method for lipophilicity assessment.
| Compound ID | R1 | R2 | R3 | Log P[1] |
| 2a | Cl | H | 2-CH3 | 2.87 |
| 2b | H | t-Bu | 2-CH3 | 3.58 |
| 2c | Cl | t-Bu | 2-CH3 | 4.11 |
| 2d | Cl | H | 3-CH3 | 2.91 |
| 2e | H | t-Bu | 3-CH3 | 3.62 |
| 2f | Cl | t-Bu | 3-CH3 | 4.15 |
| 2g | Cl | H | 2-OCH3 | 2.65 |
| 2h | H | t-Bu | 2-OCH3 | 3.18 |
| 2i | Cl | t-Bu | 2-OCH3 | 3.71 |
| 2j | Cl | H | 3-Br | 3.33 |
| 2k | H | t-Bu | 3-Br | 3.86 |
| 2l | Cl | t-Bu | 3-Br | 4.39 |
| 2m | Cl | H | 3,5-(CF3)2 | 4.63 |
| 2n | H | t-Bu | 3,5-(CF3)2 | 5.16 |
| 2o | Cl | t-Bu | 3,5-(CF3)2 | 5.69 |
| 2p | Cl | H | 2,6-(CH3)2 | 3.18 |
| 2q | H | t-Bu | 2,6-(CH3)2 | 3.89 |
| 2r | Cl | t-Bu | 2,6-(CH3)2 | 4.42 |
Table 1: Experimentally determined log P values for a series of substituted N-phenylpyrazine-2-carboxamides.
Experimental Protocols
The lipophilicity of the substituted pyrazine-2-carboxamides was determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method measures the retention time of a compound on a nonpolar stationary phase, which is correlated to its lipophilicity.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Methanol and water (HPLC grade)
-
Reference compounds with known log P values (e.g., benzene, toluene, ethylbenzene, propylbenzene, butylbenzene)
-
Test compounds (substituted pyrazine-2-carboxamides)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phases: A series of methanol-water mobile phases with varying methanol concentrations (e.g., 50%, 60%, 70%, 80%, 90% v/v) were prepared. The mobile phases were degassed before use.
-
Preparation of Standard and Sample Solutions: Stock solutions of the reference compounds and the test pyrazine-2-carboxamides were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solutions with the initial mobile phase composition. All solutions were filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic elution with different methanol/water compositions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 20 µL
-
-
Data Acquisition:
-
The retention time (t_R_) for each reference compound and test compound was recorded for each mobile phase composition.
-
The dead time (t_0_) was determined by injecting a non-retained compound (e.g., uracil or sodium nitrate).
-
-
Calculation of Lipophilicity (log kw):
-
The capacity factor (k) for each compound at each mobile phase composition was calculated using the formula: k = (t_R - t_0) / t_0
-
The logarithm of the capacity factor (log k) was plotted against the percentage of methanol in the mobile phase for each compound.
-
A linear regression analysis was performed for each compound's data points.
-
The y-intercept of the regression line, which corresponds to the log k value in 100% water, is the log k_w_ value.
-
-
Calibration and Determination of log P:
-
The experimentally determined log k_w_ values of the reference compounds were plotted against their known literature log P values to generate a calibration curve.
-
The log P values of the test pyrazine-2-carboxamides were then determined from their measured log k_w_ values using the linear regression equation of the calibration curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the lipophilicity of substituted pyrazine-2-carboxamides using RP-HPLC.
References
Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloropyrazine-2-carboxylic Acid Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Chloropyrazine-2-carboxylic acid analogs, with a primary focus on their antimycobacterial activity. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a key scaffold in the development of various therapeutic agents. Its derivatives, particularly the carboxamides, have been extensively studied, drawing inspiration from the antitubercular drug pyrazinamide (PZA). PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1][2] POA is believed to disrupt membrane transport and energetics in Mycobacterium tuberculosis.[3][4] Analogs of this compound are synthesized to explore and enhance their biological activities, primarily against M. tuberculosis.[5][6]
Synthesis of 6-Chloropyrazine-2-carboxamide Analogs
A general synthetic route to 6-chloropyrazine-2-carboxamide analogs involves the amidation of this compound. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a desired amine.[7][8]
Below is a generalized workflow for the synthesis of these analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Chloropyrazine-2-carboxylic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 6-Chloropyrazine-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.
This compound and its derivatives are compounds that require careful handling due to their potential health and environmental hazards. The substance is generally harmful if swallowed and can cause skin and eye irritation.[1][2] Some forms are classified as toxic if they come into contact with the skin or are ingested, and may lead to an allergic skin reaction. Furthermore, this chemical is recognized as being very toxic to aquatic life, with long-lasting effects. Therefore, it is imperative that it is not released into the environment.
Hazard Summary and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is essential to be aware of its hazards and to use the appropriate personal protective equipment.
| Hazard Classification | GHS Pictogram | Precautionary Statements | Recommended PPE |
| Acute Toxicity, Oral | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] | Chemical safety goggles, protective gloves (compatible chemical-resistant), lab coat/protective clothing.[3] | |
| Skin Corrosion/Irritation | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water. | Protective gloves, lab coat/protective clothing.[3] | |
| Serious Eye Damage/Irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | Chemical safety goggles or face shield.[3] | |
| Skin Sensitization | P272: Contaminated work clothing should not be allowed out of the workplace. | Protective gloves. | |
| Hazardous to the Aquatic Environment | P273: Avoid release to the environment.[3] | Not applicable for direct protection, but crucial for handling and disposal procedures. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent harm to human health and the environment. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.
1. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The storage area should be secure and accessible only to authorized personnel.[1]
2. Spill Management:
-
In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.
-
Wear the appropriate PPE, including respiratory protection if dust is generated.
-
For solid spills, carefully sweep or vacuum the material and place it into the designated waste container.[5] Avoid generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in the waste container.[1]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Prevent the spilled material from entering drains, sewers, or waterways.[6]
3. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
This should be done through a licensed and approved waste disposal contractor.[1][6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Provide the waste disposal contractor with a complete and accurate description of the waste, including its chemical composition and known hazards.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting their personnel and the wider community. Always consult the specific Safety Data Sheet (SDS) for the material you are working with for the most detailed and up-to-date information.
References
Personal protective equipment for handling 6-Chloropyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 6-Chloropyrazine-2-carboxylic acid (CAS: 23688-89-3). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE) Summary
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet EN166 or OSHA 29 CFR 1910.133 standards. |
| Face Shield | Recommended when there is a risk of splashing or dust generation. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable. Always inspect gloves for integrity before use and replace them immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard laboratory coat to be worn at all times. |
| Protective Clothing | Additional protective clothing may be necessary based on the scale of work. | |
| Respiratory Protection | Dust Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust or aerosols will be generated, or if working in a poorly ventilated area. |
| Footwear | Closed-toe Shoes | Shoes must cover the entire foot. |
Operational and Disposal Plans
I. Engineering Controls and Safe Handling
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A local exhaust ventilation system, such as a chemical fume hood, should be used to minimize the dispersion of dust and vapors.[1]
-
Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate work area.[1]
-
Handling Practices:
-
Storage:
II. Accidental Release Measures
-
Personal Precautions:
-
Wear appropriate personal protective equipment (PPE) as outlined in the table above.
-
Keep unnecessary personnel away from the spill area.
-
-
Environmental Precautions:
-
Prevent the product from entering drains or waterways.[1]
-
-
Containment and Cleaning Up:
-
For solid spills, carefully sweep or vacuum the material into a suitable, airtight container for disposal.[1] Avoid generating dust.
-
III. Disposal Plan
-
Chemical Disposal:
-
Disposal of this compound must be in accordance with all federal, state, and local regulations.[1]
-
One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Alternatively, the chemical waste should be collected in a designated, labeled, and sealed container for disposal by a licensed waste disposal company.
-
-
Contaminated PPE Disposal:
-
Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Non-disposable PPE should be thoroughly decontaminated before reuse.
-
Emergency Procedures: First Aid
-
Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If the person feels unwell, seek medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water.[1] If skin irritation or a rash occurs, get medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: Rinse the mouth with water.[1] If the person feels unwell, seek medical attention.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
